Product packaging for 3-Hydroxypropanoyl chloride(Cat. No.:CAS No. 109608-73-3)

3-Hydroxypropanoyl chloride

Cat. No.: B104145
CAS No.: 109608-73-3
M. Wt: 108.52 g/mol
InChI Key: ZDOWUKFHZLWXJA-UHFFFAOYSA-N
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Description

3-Hydroxypropanoyl chloride is a useful research compound. Its molecular formula is C3H5ClO2 and its molecular weight is 108.52 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO2 B104145 3-Hydroxypropanoyl chloride CAS No. 109608-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWUKFHZLWXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595491
Record name 3-Hydroxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109608-73-3
Record name 3-Hydroxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxypropanoyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride

Introduction

This compound (CAS No. 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and drug development.[1] Its structure incorporates both a reactive acyl chloride group and a primary hydroxyl group, making it a versatile building block for creating diverse and complex molecular architectures.[1][2] This dual functionality allows for selective reactions at either end of the three-carbon chain, providing a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis protocols, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance identification and regulatory compliance.

PropertyValueCitation
CAS Number 109608-73-3[1][2][3][4]
Molecular Formula C₃H₅ClO₂[1][2][3][4]
Molecular Weight 108.52 g/mol [2][3][4]
IUPAC Name This compound[2][3]
Canonical SMILES C(CO)C(=O)Cl[2]
InChI Key ZDOWUKFHZLWXJA-UHFFFAOYSA-N[2]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not detailed in the provided search results, methods such as ¹H NMR and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the proton and carbon framework of the molecule.[1] Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the hydroxyl (-OH) and acyl chloride (C=O) functional groups.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups. The acyl chloride is a highly electrophilic moiety, while the hydroxyl group can act as a nucleophile or be subjected to oxidation.[1]

Key Reactions
  • Nucleophilic Acyl Substitution: The acyl chloride group is exceptionally reactive towards nucleophiles.[1]

    • Esterification: It readily reacts with a wide range of alcohols to yield 3-hydroxypropanoate esters.[1] This reaction is fundamental in the synthesis of natural products like bruchins.[1]

    • Amidation: In a similar manner, it reacts with primary and secondary amines to form the corresponding amides.[1] This reaction is a key step in building the core structures of various pharmaceutical agents, including TNF-α inhibitors.[2][5]

  • Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde using controlled oxidizing agents like pyridinium chlorochromate (PCC).[1] This transformation yields 3-oxopropanoyl chloride, another valuable bifunctional intermediate.[1][2]

  • Reduction: The acyl chloride can be reduced to a primary alcohol, resulting in the formation of 3-hydroxypropanol.[2]

G Key Reactions of this compound main This compound (HOCH₂CH₂COCl) sub_prod Substitution Product (Ester / Amide) main->sub_prod ox_prod Oxidation Product (3-Oxopropanoyl chloride) main->ox_prod red_prod Reduction Product (3-Hydroxypropanol) main->red_prod nuc Nucleophile (R-OH, R-NH₂) nuc->main Nucleophilic Substitution ox Oxidizing Agent (PCC) ox->main Oxidation red Reducing Agent red->main Reduction

Figure 1: Core chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the direct chlorination of 3-Hydroxypropanoic acid.[1][2] This process involves a nucleophilic acyl substitution mechanism.[1]

Reagents and Materials:

  • 3-Hydroxypropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[1][4]

  • Anhydrous inert solvent (e.g., dichloromethane, CH₂Cl₂)[1][4]

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Detailed Methodology:

  • Setup: A clean, dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.[1]

  • Reagent Preparation: 3-Hydroxypropanoic acid is dissolved in a minimal amount of anhydrous dichloromethane and placed in the reaction flask.

  • Reaction Conditions: The flask is cooled to 0–5°C using an ice bath while stirring under an inert atmosphere.[1]

  • Reagent Addition: Thionyl chloride or oxalyl chloride is added dropwise to the stirred solution from the dropping funnel. This slow addition is critical to control the exothermic reaction and prevent side reactions involving the hydroxyl group.[1]

  • Reaction Progression: The reaction mixture is stirred at low temperature for a specified period (typically 1-3 hours) and then allowed to warm to room temperature. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad carboxylic acid -OH stretch).

  • Workup and Purification: Upon completion, the volatile byproducts (SO₂, HCl, CO, CO₂) and the solvent are removed under reduced pressure.[1] The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

G Workflow: Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Dissolve 3-Hydroxypropanoic Acid in anhydrous CH₂Cl₂ p2 Cool solution to 0-5°C under inert atmosphere p1->p2 r1 Add Thionyl Chloride or Oxalyl Chloride dropwise p2->r1 Start Reaction r2 Stir at 0-5°C, then warm to room temperature r1->r2 pu1 Remove solvent and byproducts via rotary evaporation r2->pu1 Reaction Complete pu2 Purify by vacuum distillation pu1->pu2 end Pure 3-Hydroxypropanoyl Chloride pu2->end Final Product

Figure 2: Experimental workflow for direct acyl chlorination.

Applications

This compound is a key intermediate in several fields:

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors, which are used to treat inflammatory conditions.[2][5][6]

  • Organic Synthesis: Its bifunctional nature makes it a valuable reagent for constructing a wide array of organic molecules.[1][2]

  • Biochemical Research: It is an intermediate in the production of other important compounds like 3-hydroxypropionic acid, a platform chemical for bioplastics and biofuels.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

HazardDescriptionHandling and Storage PrecautionsCitation
Toxicity Causes irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract.Handle in a well-ventilated chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[2][7]
Corrosivity Reacts with water and alcohols, releasing corrosive hydrogen chloride fumes. It is moisture-sensitive.Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as water, alcohols, metals, and strong bases.[2][8]
Flammability May ignite with heat or open flames.Keep away from heat, sparks, and open flames. Use non-sparking tools.[2][8]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxypropanoyl Chloride from 3-Hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid. This compound is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] This document details two primary synthetic strategies: direct chlorination and a protecting group-based approach. It includes detailed experimental protocols, analysis of potential side reactions, and characterization data to assist researchers in the successful synthesis and application of this versatile reagent.

Introduction

This compound (CAS 109608-73-3), with the chemical formula C₃H₅ClO₂, is a reactive acyl chloride derivative of 3-hydroxypropanoic acid.[2] Its structure features a three-carbon backbone with a terminal acyl chloride group and a hydroxyl group at the β-position.[2] This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[3] Notably, it serves as a precursor in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, highlighting its relevance in medicinal chemistry.[4]

The primary challenge in the synthesis of this compound lies in the presence of the reactive hydroxyl group, which can lead to undesirable side reactions, such as polymerization, under the conditions required for acyl chloride formation. This guide explores methodologies to address this challenge, providing detailed protocols for both direct conversion and a more controlled synthesis involving a protecting group strategy.

Synthetic Strategies

There are two main approaches to the synthesis of this compound from 3-hydroxypropanoic acid:

  • Direct Chlorination: This method involves the direct conversion of the carboxylic acid to an acyl chloride using a chlorinating agent. It is a more direct route but requires careful control of reaction conditions to minimize side reactions.

  • Protecting Group Strategy: This multi-step approach involves the protection of the hydroxyl group prior to chlorination, followed by deprotection to yield the final product. This strategy offers greater control and can lead to higher purity of the desired product.

G cluster_0 Synthetic Pathways 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid Direct Chlorination Direct Chlorination Protecting Group Strategy Protecting Group Strategy This compound This compound

Direct Chlorination of 3-Hydroxypropanoic Acid

The most straightforward method for the synthesis of this compound is the direct reaction of 3-hydroxypropanoic acid with a suitable chlorinating agent.[3] Commonly used reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

Choice of Chlorinating Agent
Chlorinating AgentByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** SO₂, HCl (gaseous)Gaseous byproducts are easily removed.[3]Can lead to more side reactions and charring.
Oxalyl Chloride ((COCl)₂) **CO, CO₂, HCl (gaseous)Gaseous byproducts simplify purification.[3] Milder conditions can be used.More expensive than thionyl chloride.

G cluster_0 Direct Chlorination Workflow start 3-Hydroxypropanoic Acid reagent Chlorinating Agent (SOCl₂ or (COCl)₂) conditions Anhydrous Conditions Low Temperature (0-5 °C) Inert Solvent (e.g., CH₂Cl₂) product This compound

Experimental Protocol: Direct Chlorination with Oxalyl Chloride

This protocol is based on a reported procedure using oxalyl chloride.[5]

Materials:

  • 3-Hydroxypropanoic acid

  • Oxalyl chloride (2M solution in dichloromethane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous solvent for workup (e.g., diethyl ether)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxypropanoic acid.

  • Dissolve the acid in a minimal amount of anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a 2M solution of oxalyl chloride in dichloromethane (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch.

  • Once the reaction is complete, carefully remove the excess oxalyl chloride and solvent under reduced pressure at a low temperature to avoid decomposition of the product.

  • The crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Note: It is crucial to maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[3]

Potential Side Reactions

The primary side reaction in the direct chlorination is intermolecular esterification, leading to the formation of oligomers and polymers. The hydroxyl group of one molecule can attack the newly formed acyl chloride of another. Low temperatures and the use of a dilute solution can help to minimize this side reaction.

Protecting Group Strategy

To circumvent the issue of side reactions involving the free hydroxyl group, a protecting group strategy can be employed. This involves the protection of the hydroxyl group, followed by chlorination of the carboxylic acid, and subsequent deprotection.

G cluster_1 Protecting Group Strategy Workflow start 3-Hydroxypropanoic Acid protect Protection of -OH group protected_acid Protected 3-Hydroxypropanoic Acid chlorination Chlorination of -COOH group protected_acyl_chloride Protected This compound deprotect Deprotection of -OH group product This compound

Choice of Protecting Group

A suitable protecting group for the hydroxyl function should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of the chlorination reaction.

  • Readily removed under mild conditions that do not affect the acyl chloride group.

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are a good choice as they are stable to the neutral or slightly acidic conditions of the chlorination reaction and can be selectively removed using fluoride reagents.[4]

Experimental Protocol: Protecting Group Strategy

Step 1: Protection of 3-Hydroxypropanoic Acid

Materials:

  • 3-Hydroxypropanoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-hydroxypropanoic acid in anhydrous DMF.

  • Add imidazole (2.2 equivalents) and TBDMSCl (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(tert-butyldimethylsilyloxy)propanoic acid. The product can be purified by column chromatography on silica gel.

Step 2: Chlorination of 3-(tert-Butyldimethylsilyloxy)propanoic Acid

Materials:

  • 3-(tert-Butyldimethylsilyloxy)propanoic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Catalytic amount of anhydrous N,N-dimethylformamide (DMF)

  • Ice bath

Procedure:

  • Dissolve 3-(tert-butyldimethylsilyloxy)propanoic acid in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch and the appearance of the acyl chloride C=O stretch.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride, which is typically used in the next step without further purification.

Step 3: Deprotection to this compound

Materials:

  • Crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • Dissolve the crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of TBAF in THF (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30-60 minutes. Monitor the deprotection by TLC or IR spectroscopy.

  • Upon completion, the reaction mixture containing this compound can be used directly for subsequent reactions. Due to its reactivity, isolation and purification can be challenging and are often avoided if the subsequent reaction is compatible with the reaction mixture.

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups. The methylene group adjacent to the acyl chloride will be shifted downfield compared to the methylene group adjacent to the hydroxyl group.
¹³C NMR The carbon NMR spectrum should display three distinct signals: one for the carbonyl carbon of the acyl chloride, and two for the methylene carbons.
FTIR The infrared spectrum is a key tool for identifying the functional groups. A strong absorption band around 1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.[1]

Safety and Handling

This compound is a reactive and potentially hazardous compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.

Conclusion

The synthesis of this compound from 3-hydroxypropanoic acid can be achieved through either direct chlorination or a protecting group strategy. The direct method is more atom-economical but requires careful control to minimize side reactions. The protecting group approach offers a more controlled synthesis, potentially leading to a purer product, but involves additional synthetic steps. The choice of method will depend on the desired purity, scale of the reaction, and the resources available. This guide provides the necessary details for researchers to select and implement the most suitable synthetic route for their specific needs.

References

The Bifunctional Nature of 3-Hydroxypropanoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxypropanoyl chloride, a versatile bifunctional molecule, is a valuable building block in organic synthesis and holds significant potential in the development of novel therapeutics. Its unique structure, incorporating both a reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in medicinal chemistry, including its role as a precursor in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Physicochemical and Spectroscopic Data

The utility of this compound in synthesis is underpinned by its distinct physical and chemical properties. A summary of its key characteristics is provided below.

PropertyValueReference
CAS Number 109608-73-3[1]
Molecular Formula C₃H₅ClO₂[1][2]
Molecular Weight 108.52 g/mol [1][2]
Boiling Point (Predicted) 182.1 ± 23.0 °C[3]
Density (Predicted) 1.290 ± 0.06 g/cm³[3]
pKa (Predicted) 14.19 ± 0.10[3]

Spectroscopic Data:

Spectroscopy Expected Peaks and Assignments
¹H NMR A triplet corresponding to the methylene group adjacent to the hydroxyl group (HO-CH₂ -), a triplet for the methylene group adjacent to the acyl chloride (-CH₂ -COCl), and a broad singlet for the hydroxyl proton (-OH ). The chemical shifts would be influenced by the solvent.
¹³C NMR A signal for the carbonyl carbon of the acyl chloride (C =O), and two signals for the methylene carbons (-C H₂- and -C H₂-).
FTIR A strong absorption band characteristic of the C=O stretch of the acyl chloride (typically in the range of 1780-1815 cm⁻¹), and a broad band corresponding to the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹).

Synthesis of this compound: Experimental Protocols

The most common method for the synthesis of this compound is the direct chlorination of 3-hydroxypropanoic acid.[4][5] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used chlorinating agents.[4]

Protocol 1: Synthesis using Thionyl Chloride

This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4]

Materials:

  • 3-Hydroxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous work-up and purification solvents

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypropanoic acid (1.0 equivalent).

  • Add anhydrous dichloromethane to dissolve the acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Note: Thionyl chloride is corrosive and moisture-sensitive.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often leading to faster reactions and higher yields.[4] The byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are also gaseous.[4]

Materials:

  • 3-Hydroxypropanoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous work-up and purification solvents

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous DCM from the dropping funnel. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. This step must be performed in a fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by IR spectroscopy.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Purify the crude product by vacuum distillation.

The Bifunctional Reactivity of this compound

The presence of both a highly electrophilic acyl chloride and a nucleophilic hydroxyl group within the same molecule imparts a versatile reactivity profile to this compound.[4] This allows for selective reactions at either functional group, or reactions involving both, making it a valuable synthon.

Reactions at the Acyl Chloride Group

The acyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[4]

  • Amide Formation: Reaction with primary or secondary amines yields 3-hydroxyamides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.[4][6]

  • Ester Formation: Reaction with alcohols produces 3-hydroxyesters.[4]

Experimental Workflow for Amide Formation:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification 3-HPC 3-Hydroxypropanoyl Chloride Addition Slowly add 3-HPC at 0 °C 3-HPC->Addition Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Mixing Mix Amine and Base in Solvent Amine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Mixing->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Water or dilute acid Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Product 3-Hydroxyamide Purification->Product

Caption: Workflow for the synthesis of 3-hydroxyamides.

Reactions at the Hydroxyl Group

The primary hydroxyl group can undergo reactions typical of alcohols, such as oxidation.

  • Oxidation: Controlled oxidation can convert the hydroxyl group to an aldehyde, yielding 3-oxopropanoyl chloride, another bifunctional molecule.[4]

Application in Drug Development: Synthesis of TNF-α Inhibitor Precursors

This compound is a key starting material for the synthesis of precursors to small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[5][7] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Inhibiting its signaling pathway is a major therapeutic strategy.

TNF-α Signaling Pathway:

TNF-α exerts its effects by binding to two distinct receptors on the cell surface: TNFR1 and TNFR2. This binding initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation or apoptosis (programmed cell death).

TNF_alpha_signaling TNF-α Signaling Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TNFR2 TNFR2 TNF_alpha->TNFR2 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK MAPK MAPK (JNK, p38) TRAF2->MAPK RIP1->IKK Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Initiates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Inflammation Inflammation & Cell Survival NF_kappa_B->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Simplified TNF-α signaling pathways.

The synthesis of small-molecule TNF-α inhibitors often involves the creation of complex heterocyclic structures. This compound can be utilized to introduce a three-carbon chain with a reactive handle (the hydroxyl group) and a point of attachment (the acyl chloride) for building these scaffolds. For instance, the acyl chloride can react with an amino-substituted heterocyclic core, and the hydroxyl group can be further modified or participate in cyclization reactions.

While a specific, detailed protocol for the synthesis of a named TNF-α inhibitor using this compound was not found in the public literature during the search, a general workflow can be conceptualized.

Conceptual Workflow for TNF-α Inhibitor Precursor Synthesis:

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps 3-HPC 3-Hydroxypropanoyl Chloride Amidation Amide Bond Formation 3-HPC->Amidation Heterocycle Amino-substituted Heterocyclic Core Heterocycle->Amidation Modification Modification of Hydroxyl Group (e.g., Cyclization, Further Functionalization) Amidation->Modification Inhibitor_Precursor TNF-α Inhibitor Precursor Modification->Inhibitor_Precursor

Caption: Conceptual workflow for synthesizing TNF-α inhibitor precursors.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists. The ability to serve as a precursor for TNF-α inhibitors highlights its importance in the development of treatments for inflammatory and autoimmune diseases. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.

References

Physical and chemical properties of 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride

Abstract

This compound (CAS Number: 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development.[1] Its structure, featuring both a highly reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block for creating diverse and complex molecular architectures.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, its applications, and essential safety information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is an acyl chloride derivative of 3-hydroxypropanoic acid.[2] Its dual functionality dictates its chemical behavior and utility in organic synthesis.

General and Computed Properties

The fundamental identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 109608-73-3[1][2][3][4][5][6][7]
Molecular Formula C₃H₅ClO₂[1][2][3][4]
Molecular Weight 108.52 g/mol [2][3][4]
IUPAC Name This compound[3]
Canonical SMILES C(CO)C(=O)Cl[2][3]
InChI Key ZDOWUKFHZLWXJA-UHFFFAOYSA-N[2][3]
Topological Polar Surface Area 37.3 Ų[3]
Heavy Atom Count 6[3]
Experimental Physical Properties
PropertyThis compound3-Chloropropionyl chloride[8]3-Bromopropionyl chloride[9][10]
Appearance Not specifiedClear, colorless to yellowish liquidYellow liquid
Melting Point Not available-32 °CNot available
Boiling Point Not available143-145 °C55-57 °C / 17 mmHg
Density Not available1.33 g/mL at 25 °C1.701 g/mL at 25 °C
Refractive Index Not availablen20/D 1.457n20/D 1.49
Solubility Not availableSoluble in acetone, chloroform, toluene, THFReacts with water

Chemical Properties and Reactivity

The chemical nature of this compound is defined by its two functional groups:

  • Acyl Chloride Group (-COCl): This group is a highly reactive electrophile, susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as alcohols to form esters and with primary or secondary amines to form amides.[1] This high reactivity is central to its role as an acylating agent.

  • Hydroxyl Group (-OH): The primary alcohol group can act as a nucleophile. This allows for potential intramolecular reactions or serves as a handle for further functionalization, distinguishing it from simpler acyl chlorides.[2]

Due to the presence of the acyl chloride, the compound is sensitive to moisture and will hydrolyze to form 3-hydroxypropanoic acid and hydrochloric acid.[8]

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is through the direct acyl chlorination of 3-hydroxypropanoic acid.[1][2] This involves treating the carboxylic acid with a chlorinating agent.

General Synthesis Workflow

The synthesis process involves the activation of the carboxylic acid group, followed by nucleophilic attack from a chloride ion to form the acyl chloride.[1]

G start 3-Hydroxypropanoic Acid reaction Nucleophilic Acyl Substitution start->reaction reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) reagent->reaction conditions Anhydrous Conditions conditions->reaction is critical product 3-Hydroxypropanoyl Chloride reaction->product byproducts Gaseous Byproducts (SO₂, HCl, CO, CO₂) reaction->byproducts removal Removal from Reaction Mixture byproducts->removal

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a generalized procedure for the synthesis of this compound from 3-hydroxypropanoic acid using thionyl chloride (SOCl₂). This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[1]

Materials:

  • 3-hydroxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Gas trap (to neutralize HCl and SO₂ gases)

  • Distillation apparatus for purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gas byproducts.

  • Reaction Mixture: Dissolve 3-hydroxypropanoic acid in a minimal amount of a suitable anhydrous solvent within the flask.

  • Addition of Reagent: Cool the flask in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the solution via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and gas evolution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas ceases, indicating the reaction is complete. The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the product.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude this compound can then be purified by fractional distillation to yield the final product.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]

  • Pharmaceutical Synthesis: It serves as a key building block for various pharmaceutical agents.[1] A notable application is in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, which are used to treat inflammatory and autoimmune diseases.[2][5][6]

  • Organic Synthesis: Its bifunctional nature allows it to be used in the creation of esters, amides, and other derivatives for a wide range of research applications.[1][2] It is a precursor for producing 3-hydroxypropionic acid, a platform chemical with applications in bioplastics.[2]

G cluster_reactions Acylation Reactions hpc 3-Hydroxypropanoyl Chloride amine Amine-containing Compound hpc->amine alcohol Alcohol hpc->alcohol intermediate Pharmaceutical Intermediate amine->intermediate forms amide bond tnf TNF-α Inhibitor intermediate->tnf further synthesis bio_effect Biological Effect (Anti-inflammatory) tnf->bio_effect leads to

Caption: Role of this compound in pharmaceutical synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

Hazard TypeDescription
Toxicity Can cause irritation and burns upon contact with skin and eyes. Inhalation may irritate the respiratory tract.[2]
Corrosivity Reacts with water and moisture, releasing corrosive hydrochloric acid fumes.[2]
Flammability May be flammable.[2]

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Wear suitable personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Use non-sparking tools and prevent the buildup of electrostatic discharge.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from moisture, heat, and sources of ignition.[11]

  • Store separately from incompatible materials such as strong bases, alcohols, and oxidizing agents.[9]

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not available in the cited literature, the expected spectroscopic signatures can be predicted based on its structure.

  • ¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the carbonyl, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Three distinct carbon signals are expected: one for the carbonyl carbon (highly deshielded), and two for the methylene carbons.

  • IR Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically ~1800 cm⁻¹), a broad O-H stretch for the alcohol group (~3300-3500 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).

Researchers requiring definitive structural confirmation should perform these analyses on their synthesized or acquired material.

References

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the chemical properties, synthesis, reactivity, and applications of 3-hydroxypropanoyl chloride, a versatile building block in modern organic synthesis and pharmaceutical research.

Introduction

This compound, a bifunctional organic molecule, is a valuable reagent in chemical synthesis, particularly in the development of novel therapeutic agents. Its structure incorporates both a reactive acyl chloride and a primary hydroxyl group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and its significant role as a precursor in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is characterized by its high reactivity, particularly the acyl chloride group, which is susceptible to nucleophilic attack.[1]

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 109608-73-3[2]
Molecular Formula C₃H₅ClO₂[2]
Molecular Weight 108.52 g/mol [2]
Canonical SMILES C(CO)C(=O)Cl[2]
InChI Key ZDOWUKFHZLWXJA-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct chlorination of 3-hydroxypropanoic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

Experimental Protocol: Synthesis via Chlorination with Oxalyl Chloride

This protocol describes the synthesis of this compound from 3-hydroxypropanoic acid using oxalyl chloride.

Materials:

  • 3-hydroxypropanoic acid

  • Oxalyl chloride (2M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a 2M solution of oxalyl chloride in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes. The reaction is exothermic and produces gaseous byproducts (CO and CO₂), so adequate ventilation is crucial.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Once the reaction is complete, carefully quench any remaining oxalyl chloride by the slow addition of a small amount of anhydrous methanol.

  • Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid Chlorination Chlorination 3-Hydroxypropanoic Acid->Chlorination Dissolve in anhydrous DCM Oxalyl Chloride (2M in DCM) Oxalyl Chloride (2M in DCM) Oxalyl Chloride (2M in DCM)->Chlorination Slow addition Anhydrous DCM Anhydrous DCM 0-5 °C 0-5 °C 0-5 °C->Chlorination Maintain temperature Quenching Quenching Chlorination->Quenching Reaction completion Solvent Removal Solvent Removal Quenching->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis of this compound.

Key Reactions and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. The hydroxyl group can participate in further functionalization, such as oxidation or etherification.

A significant application of this compound in drug development is its use as a key building block in the synthesis of small molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. By reacting this compound with various substituted anilines or other amine-containing scaffolds, libraries of N-aryl-3-hydroxypropanamides can be generated and screened for their ability to inhibit TNF-α production or signaling.

Experimental Protocol: Synthesis of a Representative N-Aryl-3-Hydroxypropanamide

This protocol provides a general method for the synthesis of an N-aryl-3-hydroxypropanamide from this compound and a substituted aniline, a common structural motif in certain classes of TNF-α inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-bromoaniline)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-aryl-3-hydroxypropanamide can be purified by column chromatography on silica gel or by recrystallization.

General Reaction Scheme:

G This compound This compound plus1 + Substituted Aniline Ar-NH₂ arrow Et₃N, DCM 0 °C to rt N-Aryl-3-hydroxypropanamide Ar-NH-C(=O)-CH₂-CH₂-OH plus2 + HCl

Caption: Amide formation from this compound.

Role in Targeting the TNF-α Signaling Pathway

The therapeutic rationale for synthesizing inhibitors derived from this compound lies in their potential to modulate the TNF-α signaling pathway. TNF-α exerts its biological effects by binding to two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that can lead to either inflammation and cell survival or apoptosis.

  • Pro-inflammatory Signaling: Upon TNF-α binding, TNFR1 recruits a series of adaptor proteins, including TRADD, TRAF2, and RIPK1. This complex formation leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Apoptotic Signaling: Under certain conditions, the signaling complex can be modified to include FADD and caspase-8, leading to the activation of the apoptotic cascade.

Small molecule inhibitors can interfere with this pathway at various points, such as by preventing the binding of TNF-α to its receptors or by inhibiting the activity of downstream signaling proteins.

TNF-α Signaling Pathway Diagram:

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_complexI Complex I (Pro-inflammatory) cluster_complexII Complex II (Apoptotic) TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TNFR2 TNFR2 TNF-α->TNFR2 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD IKK IKK TRAF2->IKK MAPK Cascade MAPK Cascade TRAF2->MAPK Cascade RIPK1->IKK Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK Cascade->Nucleus activates transcription factors Inflammation & Survival Inflammation & Survival Nucleus->Inflammation & Survival Gene transcription

Caption: Simplified TNF-α Signaling Pathway.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may react violently with water and other nucleophilic reagents. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse molecular scaffolds, including those with potential as TNF-α inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics for inflammatory and autoimmune diseases.

References

An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanoyl chloride (CAS No: 109608-73-3), a bifunctional molecule featuring both a hydroxyl and a highly reactive acyl chloride group, serves as a versatile intermediate in organic synthesis.[1] Its unique structure allows for a range of chemical transformations, making it a valuable building block for complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key chemical properties and applications.

Introduction

The discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader development of synthetic methodologies for acyl chlorides. Its significance grew with the increasing demand for bifunctional building blocks in the synthesis of complex organic molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic acyl chloride moiety within the same small molecule presents both synthetic challenges and opportunities. Careful control of reaction conditions is necessary to achieve selective transformations. This dual functionality makes it an important precursor in the synthesis of a variety of compounds, including pharmaceuticals.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109608-73-3[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 182.1 ± 23.0 °C (Predicted)
Density 1.290 ± 0.06 g/cm³ (Predicted)
InChI Key ZDOWUKFHZLWXJA-UHFFFAOYSA-N[1]
SMILES C(CO)C(=O)Cl

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR -CH₂-OH~3.8 ppm (triplet)
-CH₂-COCl~3.3 ppm (triplet)
-OHBroad singlet, variable
¹³C NMR C=O (acyl chloride)~170 - 185 ppm
-CH₂-OH~50 - 65 ppm
-CH₂-COCl~40 - 45 ppm
IR Spectroscopy C=O stretch (acyl chloride)~1800 cm⁻¹ (strong)
O-H stretch (hydroxyl)~3200-3600 cm⁻¹ (broad)
C-Cl stretch~600-800 cm⁻¹

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the direct acyl chlorination of 3-hydroxypropanoic acid.[1] This involves the treatment of the carboxylic acid with a suitable chlorinating agent. The two most widely used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Synthesis via Oxalyl Chloride

Reaction with oxalyl chloride is often preferred as the byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous, which simplifies purification.[1]

Reaction:

HOCH₂CH₂COOH + (COCl)₂ → HOCH₂CH₂COCl + CO + CO₂ + HCl

Experimental Protocol:

  • Materials:

    • 3-Hydroxypropanoic acid

    • Oxalyl chloride (e.g., 2M solution in dichloromethane)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous glassware

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropanoic acid (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 1-3 hours, or until gas evolution ceases.

    • The reaction progress can be monitored by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch).

    • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Synthesis via Thionyl Chloride

Thionyl chloride is another effective reagent for this conversion, producing gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]

Reaction:

HOCH₂CH₂COOH + SOCl₂ → HOCH₂CH₂COCl + SO₂ + HCl

Experimental Protocol:

  • Materials:

    • 3-Hydroxypropanoic acid

    • Thionyl chloride

    • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or no solvent)

    • Anhydrous glassware

    • Magnetic stirrer

    • Reflux condenser

    • Gas trap (to neutralize HCl and SO₂)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 3-hydroxypropanoic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 - 2.0 eq) to the flask at room temperature. An exothermic reaction may occur.

    • After the initial reaction subsides, gently heat the mixture to reflux for 1-3 hours, or until the evolution of gases ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude this compound can be purified by fractional distillation under vacuum.

Logical Relationships and Workflows

The synthesis of this compound is a key step in the preparation of more complex molecules. The following diagrams illustrate the synthetic workflow and the reaction mechanism.

Synthesis_Workflow Start 3-Hydroxypropanoic Acid Product This compound Start->Product Direct Chlorination Reagent Chlorinating Agent (e.g., Oxalyl Chloride) Reagent->Product Purification Purification (e.g., Vacuum Distillation) Product->Purification Final_Product Final Product (e.g., TNF-α Inhibitor) Purification->Final_Product Further Synthesis

Caption: Synthetic workflow for this compound.

Reaction_Mechanism cluster_0 Nucleophilic Acyl Substitution Carboxylic_Acid 3-Hydroxypropanoic Acid Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Intermediate Nucleophilic attack Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Acyl_Chloride 3-Hydroxypropanoyl Chloride Intermediate->Acyl_Chloride Chloride attack & leaving group departure Byproducts SO₂ + HCl Acyl_Chloride->Byproducts releases

Caption: Mechanism of this compound synthesis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals, notably in the development of inhibitors for tumor necrosis factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine, and its overproduction is implicated in various autoimmune diseases. The bifunctional nature of this compound allows for its incorporation into larger molecules that can modulate the activity of TNF-α.

The following diagram illustrates the role of this compound as a precursor in the synthesis of TNF-α inhibitors.

TNF_Alpha_Inhibitor_Synthesis HPC 3-Hydroxypropanoyl Chloride Amide_Formation Amide Bond Formation HPC->Amide_Formation Amine Amine-containing Scaffold Amine->Amide_Formation Intermediate Intermediate Amide Amide_Formation->Intermediate Further_Mods Further Modifications Intermediate->Further_Mods TNF_Inhibitor TNF-α Inhibitor Further_Mods->TNF_Inhibitor

Caption: Role in TNF-α inhibitor synthesis.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. While its discovery is not pinpointed to a specific event, its utility has been demonstrated in the preparation of complex molecules. The direct chlorination of 3-hydroxypropanoic acid using oxalyl chloride or thionyl chloride remains the most practical approach for its synthesis. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block. Further research into optimizing its synthesis and exploring new applications will continue to enhance its value in the chemical sciences.

References

An In-depth Technical Guide to the Reactivity of Carboxylic Acid and Hydroxyl Groups in 3-Hydroxy-2-phenylcinchoninic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid and hydroxyl functional groups in 3-hydroxy-2-phenylcinchoninic acid. It includes detailed experimental protocols for key derivatization reactions, quantitative data where available, and visualizations of reaction pathways and experimental workflows.

Introduction to 3-Hydroxy-2-phenylcinchoninic Acid

3-Hydroxy-2-phenylcinchoninic acid is a quinoline carboxylic acid derivative. Its structure features a carboxylic acid group at the 4-position, a hydroxyl group at the 3-position, and a phenyl group at the 2-position of the quinoline ring system. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (which can be activated to an even more reactive acyl chloride) makes this molecule a versatile scaffold for chemical modifications in drug discovery and development.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in 3-hydroxy-2-phenylcinchoninic acid is a primary site for modification, enabling the synthesis of esters, amides, and the highly reactive acyl chloride intermediate.

Esterification

The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.

  • Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in ethanol.

  • Catalyst Addition: Add concentrated sulfuric acid to the suspension.

  • Reaction Conditions: The exact temperature and reaction time may require optimization, but typically the mixture is heated to reflux.

  • Work-up and Purification: After cooling, the product can be isolated by precipitation and purified by recrystallization from a suitable solvent such as n-hexane or n-heptane.

Acyl Chloride Formation

While a specific protocol for the synthesis of the acyl chloride of 3-hydroxy-2-phenylcinchoninic acid was not found in the searched literature, it can be readily prepared from the carboxylic acid using standard chlorinating agents. Acyl chlorides are highly reactive intermediates and are typically used immediately in subsequent reactions.

Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in a dry, inert solvent such as toluene or dichloromethane.

  • Reagent Addition: Add thionyl chloride (SOCl₂), often in excess, to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is typically heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is generally used without further purification.

The formation of the acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Acyl_Chloride_Formation Carboxylic_Acid 3-Hydroxy-2-phenylcinchoninic Acid Acyl_Chloride 3-Hydroxy-2-phenylcinchoninoyl Chloride Carboxylic_Acid->Acyl_Chloride Chlorination Reagents SOCl₂ or (COCl)₂ Reagents->Acyl_Chloride

Caption: General synthesis of the acyl chloride from the carboxylic acid.

Amide Formation

The carboxylic acid can be converted to an amide by reaction with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it to the acyl chloride or by using a coupling agent.

  • Activation (Method A - via Acyl Chloride): Prepare the acyl chloride as described in section 2.2. Dissolve the crude acyl chloride in a dry, aprotic solvent and add the desired amine (primary or secondary). An excess of the amine or the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.

  • Activation (Method B - with Coupling Agent): Dissolve 3-hydroxy-2-phenylcinchoninic acid and the desired amine in a suitable solvent. Add a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: The work-up procedure depends on the method used. For Method A, the reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials. For Method B, the urea byproduct is removed by filtration. The final product is then purified by chromatography or recrystallization.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is a nucleophile and can undergo reactions such as acylation.

Acylation of the Hydroxyl Group

The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting 3-hydroxy-2-phenylcinchoninic acid with an acylating agent such as an acid anhydride or an acyl chloride.

  • Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in acetic anhydride.

  • Reaction Conditions: Heat the mixture to boiling. The solid should dissolve within a few minutes.

  • Isolation and Purification: Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a small amount of acetic anhydride followed by ether, and can be further purified by recrystallization from acetic anhydride or a mixture of dry dimethylformamide and ethyl acetate.

Hydroxyl_Acylation HPC 3-Hydroxy-2-phenylcinchoninic Acid Acetoxy_Derivative 3-Acetoxy-2-phenylcinchoninic Acid HPC->Acetoxy_Derivative Acylation Reagent Acetic Anhydride Reagent->Acetoxy_Derivative

Caption: Acylation of the hydroxyl group of 3-hydroxy-2-phenylcinchoninic acid.

Quantitative Data

The following table summarizes the reported yields for the derivatization of 3-hydroxycinchoninic acid, a closely related analogue. While the original research focused on the 2-unsubstituted derivative, the reactivity is expected to be comparable for the 2-phenyl derivative.

DerivativeReagentsYield (%)Reference
Ethyl 3-hydroxycinchoninateEthanol, Sulfuric acid48[1]
3-Acetoxycinchoninic acidAcetic anhydride76[1]

Signaling Pathways and Pharmacological Relevance

The initial interest in 3-hydroxy-2-phenylcinchoninic acid and its derivatives stemmed from their pharmacological properties. While detailed signaling pathways were not extensively elucidated in the provided search results, the derivatization of the carboxylic acid and hydroxyl groups is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity and cell membrane permeability, potentially altering the drug's distribution and metabolism. Acylation of the hydroxyl group can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active parent compound.

Drug_Development_Logic cluster_0 Parent Compound cluster_1 Derivatization cluster_2 Modified Properties cluster_3 Biological Outcome HPC 3-Hydroxy-2-phenylcinchoninic Acid Ester Ester Derivative HPC->Ester Amide Amide Derivative HPC->Amide Acetoxy Acetoxy Derivative HPC->Acetoxy Properties Altered Lipophilicity, Solubility, Metabolism, Target Binding Ester->Properties Amide->Properties Acetoxy->Properties Outcome Modulated Pharmacokinetics and Pharmacodynamics Properties->Outcome

Caption: Logic diagram for the derivatization of 3-hydroxy-2-phenylcinchoninic acid in drug development.

Conclusion

3-Hydroxy-2-phenylcinchoninic acid possesses two key functional groups, a carboxylic acid and a hydroxyl group, that are amenable to a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and the highly reactive acyl chloride. The hydroxyl group can undergo acylation to form esters. These derivatizations are crucial for the exploration of the structure-activity relationships of this class of compounds and for the development of new therapeutic agents with improved pharmacological profiles. The provided experimental protocols offer a foundation for the synthesis and further investigation of novel derivatives of 3-hydroxy-2-phenylcinchoninic acid.

References

Key characteristics of 3-Hydroxypropanoyl chloride as a building block

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Hydroxypropanoyl Chloride as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 109608-73-3) is a bifunctional organic compound that has emerged as a significant building block in modern organic synthesis.[1] Its unique structure, featuring both a highly reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, reactivity, synthesis, and applications, with a special focus on its role in the development of therapeutic agents such as TNF-α inhibitors.[2][3][4]

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize known and predicted data to provide a foundational understanding of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 109608-73-3[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [2]
IUPAC Name This compound[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point (Predicted) 182.1 ± 23.0 °C[3]
Density (Predicted) 1.290 ± 0.06 g/cm³[3]
pKa (Predicted) 14.19 ± 0.10[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR Expected signals would correspond to the protons of the two methylene groups and the hydroxyl proton. The methylene group adjacent to the acyl chloride would be shifted downfield compared to the methylene group adjacent to the hydroxyl group.
¹³C NMR Three distinct carbon signals are expected: the carbonyl carbon of the acyl chloride (highly deshielded), and the two methylene carbons.
IR Spectroscopy A strong absorption band around 1800 cm⁻¹ is characteristic of the C=O stretch in the acyl chloride. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group.[1]
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of Cl, CO, and other fragments.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the direct chlorination of 3-hydroxypropanoic acid.[1][2] This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[1]

Experimental Protocol: Synthesis using Thionyl Chloride

Objective: To synthesize this compound from 3-hydroxypropanoic acid using thionyl chloride.

Materials:

  • 3-hydroxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a gas outlet to a scrubbing solution (e.g., NaOH solution)

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature of the reaction mixture below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware must be scrupulously dried to prevent hydrolysis of the acyl chloride.[1]

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a highly versatile building block in organic synthesis.[1] The acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, while the hydroxyl group can be involved in further transformations.

Esterification

This compound reacts readily with alcohols to form 3-hydroxypropanoate esters.[1]

Experimental Protocol: Esterification with Ethanol

Objective: To synthesize ethyl 3-hydroxypropanoate from this compound and ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask, dissolve anhydrous ethanol and pyridine in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The product can be purified by column chromatography or distillation.

Amidation

The reaction of this compound with primary or secondary amines yields 3-hydroxypropanamides. This reaction is fundamental in the synthesis of various pharmaceuticals.[1]

Experimental Protocol: Amidation with a Primary Amine

Objective: To synthesize an N-alkyl-3-hydroxypropanamide from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous triethylamine (NEt₃) or another suitable base

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask, dissolve the primary amine and triethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up the reaction mixture by washing with water, dilute aqueous acid, and brine.

  • Dry the organic layer, remove the solvent, and purify the resulting amide, typically by recrystallization or column chromatography.

Role in Drug Development: TNF-α Inhibitors

A significant application of this compound is in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.[2][3][4] TNF-α is a pro-inflammatory cytokine implicated in various autoimmune diseases, such as rheumatoid arthritis and Crohn's disease. Inhibitors of TNF-α can modulate its activity and are therefore valuable therapeutic agents. This compound serves as a key building block for introducing the 3-hydroxypropanoyl moiety into the structure of these inhibitors.[2]

TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) initiates a cascade of intracellular events that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates a simplified overview of the TNF-α signaling pathway leading to inflammation.

TNF_alpha_pathway TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binds to Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex_I Recruits IKK_Complex IKK Complex Complex_I->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Initiates

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Synthetic Workflow for a Hypothetical TNF-α Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNF-α inhibitor where this compound is a key reagent.

Synthesis_Workflow Start Amine Precursor Reaction Acylation Reaction Start->Reaction Reagent 3-Hydroxypropanoyl chloride Reagent->Reaction Intermediate 3-Hydroxypropanamide Intermediate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final_Product TNF-α Inhibitor Modification->Final_Product

Caption: General workflow for TNF-α inhibitor synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

  • Toxicity: It is toxic and can cause irritation and burns upon contact with skin and eyes. Inhalation may lead to respiratory tract irritation.[2]

  • Corrosivity: It is corrosive and reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.[2]

  • Flammability: It is a flammable liquid.[2]

Handling Recommendations:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from water and sources of ignition.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of the 3-hydroxypropanoyl moiety into a wide array of molecules. This capability is particularly significant in the field of medicinal chemistry, where it plays a crucial role in the synthesis of complex therapeutic agents like TNF-α inhibitors. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3-Hydroxypropanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. Amides are key structural motifs in a vast array of biologically active molecules, including many approved drugs. The reaction of an acyl chloride with an amine is a robust and widely used method for amide bond formation, often proceeding with high yield and under mild conditions. This document provides detailed application notes and protocols for the synthesis of N-substituted amides using 3-hydroxypropanoyl chloride, a versatile building block that introduces a desirable β-hydroxy functionality. The presence of the hydroxyl group can enhance solubility and provide a handle for further functionalization, making the resulting 3-hydroxypropanamides attractive scaffolds in drug discovery. A notable example of a drug containing a modified 3-hydroxypropanamide core is Lacosamide, an anticonvulsant medication.

Reaction Mechanism and Principles

The reaction of this compound with a primary or secondary amine to form an N-substituted 3-hydroxypropanamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the stable amide bond. A proton is then removed from the nitrogen by a base to yield the final product.[1]

This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, to neutralize the hydrogen chloride byproduct formed during the reaction.[2][3] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Applications in Drug Development

The 3-hydroxypropanamide scaffold is a valuable pharmacophore in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity. Furthermore, its presence can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

A prominent example is Lacosamide, an anticonvulsant drug used for the treatment of partial-onset seizures.[2] The core of Lacosamide is a derivative of a 3-hydroxypropanamide, specifically (R)-2-acetamido-N-benzyl-3-methoxypropanamide. While not a direct product of this compound, its synthesis involves the formation of an N-benzyl propanamide intermediate, highlighting the relevance of this structural class.[3][4][5]

Beyond anticonvulsants, the introduction of a β-hydroxy amide moiety can be explored for the development of various therapeutic agents, including enzyme inhibitors.[6][7][8] The ability of the amide and hydroxyl groups to interact with active sites makes these compounds interesting candidates for screening against a range of biological targets.

Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted 3-hydroxypropanamides using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-hydroxypropanamides

This protocol is adapted from standard Schotten-Baumann reaction conditions and is suitable for the reaction of this compound with various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in dichloromethane (10 mL per mmol of aniline).

  • Add 1 M sodium hydroxide solution (2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in dichloromethane (2 mL per mmol) to the vigorously stirred mixture over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if unreacted aniline is present), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-Benzyl-3-hydroxypropanamide

This protocol is a representative example for the reaction with an aliphatic amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (15 mL per mmol of benzylamine) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in dichloromethane (5 mL per mmol) dropwise to the stirred solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-hydroxypropanamide.

Data Presentation

The following tables summarize expected data for representative N-substituted 3-hydroxypropanamides. Note that actual yields will vary depending on the specific substrates and reaction conditions.

Amine ReactantProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield Range (%)
AnilineN-Phenyl-3-hydroxypropanamideC₉H₁₁NO₂165.1970-90
4-Methoxyaniline3-Hydroxy-N-(4-methoxyphenyl)propanamideC₁₀H₁₃NO₃195.2175-95
BenzylamineN-Benzyl-3-hydroxypropanamideC₁₀H₁₃NO₂179.2265-85
CyclohexylamineN-Cyclohexyl-3-hydroxypropanamideC₉H₁₇NO₂171.2460-80

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 3-hydroxypropanamides.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Amine Amine (Primary or Secondary) ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel AcylChloride This compound AcylChloride->ReactionVessel Base Base (e.g., NaOH, Et3N) Base->ReactionVessel Solvent Solvent (e.g., CH2Cl2) Solvent->ReactionVessel Extraction Aqueous Work-up ReactionVessel->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification FinalProduct N-Substituted 3-Hydroxypropanamide Purification->FinalProduct

Caption: General workflow for the synthesis of N-substituted 3-hydroxypropanamides.

Signaling Pathway Analogy for Drug Development Application

The following diagram illustrates a conceptual pathway from the synthesis of 3-hydroxypropanamides to their potential application in drug development as enzyme inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development Start This compound + Amine Product 3-Hydroxypropanamide Library Start->Product Amidation Screening Biological Screening (e.g., Enzyme Assays) Product->Screening HTS Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt SAR Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

References

Application Notes and Protocols for the Synthesis of TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Acyl Chlorides in the Synthesis of Tumor Necrosis Factor-alpha (TNF-α) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-α signaling is a key therapeutic strategy. While biologic drugs have been successful, there is a growing interest in the development of small-molecule inhibitors due to advantages such as oral bioavailability and lower cost. This document provides an overview of the synthesis of small-molecule TNF-α inhibitors, with a focus on the use of acyl chlorides in forming critical amide bonds, a common feature in many inhibitor scaffolds. Although direct literature evidence for the specific use of 3-hydroxypropanoyl chloride in the synthesis of TNF-α inhibitors is not available, this document will use the synthesis of macamide analogues as a representative example of acylation reactions in this context.

TNF-α Signaling Pathway

TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors upregulate the expression of various pro-inflammatory genes.

TNF_alpha_signaling TNF_alpha TNF-α Trimer TNFR TNFR1/TNFR2 TNF_alpha->TNFR Binding & Trimerization TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex RIPK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibition Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: TNF-α signaling pathway leading to inflammation.

Synthesis of Macamide Analogues as TNF-α Inhibitors

Macamides, a class of benzylamides of fatty acids, have shown potential as TNF-α inhibitors. The synthesis of macamide analogues often involves the amidation of a fatty acid with a substituted benzylamine. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Quantitative Data Summary

The inhibitory activity of synthesized macamide analogues against TNF-α production is typically evaluated in cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound IDAlkyl ChainBenzylamine MoietyIC50 (µM) for TNF-α Inhibition[1]
1d C18 (saturated)Benzylamine16.6 ± 1.59
1e C18 (one double bond)Benzylamine10.5 ± 1.23
1f C18 (two double bonds)Benzylamine9.8 ± 1.15

Data is representative and sourced from published literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of an Acyl Chloride from a Carboxylic Acid

This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

Materials:

  • Carboxylic acid (e.g., oleic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol 2: Synthesis of a Macamide Analogue via Acylation

This protocol details the reaction of an acyl chloride with a benzylamine derivative to form the corresponding macamide.

Materials:

  • Acyl chloride (from Protocol 1)

  • Substituted benzylamine (e.g., benzylamine)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the substituted benzylamine and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred benzylamine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure macamide analogue.

Experimental Workflow for Synthesis and Screening

The overall process from synthesis to biological evaluation follows a structured workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Carboxylic_Acid Carboxylic Acid Acyl_Chloride Acyl Chloride Formation Carboxylic_Acid->Acyl_Chloride Amidation Amidation with Benzylamine Acyl_Chloride->Amidation Purification Purification (Chromatography) Amidation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound_Treatment Treatment with Synthesized Inhibitor Characterization->Compound_Treatment Cell_Culture Cell Culture (e.g., THP-1) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Compound_Treatment TNF_alpha_Assay TNF-α Quantification (ELISA) Compound_Treatment->TNF_alpha_Assay IC50_Determination IC50 Determination TNF_alpha_Assay->IC50_Determination

Caption: Workflow for synthesis and screening of TNF-α inhibitors.

Concluding Remarks

The synthesis of small-molecule TNF-α inhibitors is a significant area of research in medicinal chemistry. The use of acyl chlorides for the formation of amide bonds is a robust and versatile method for generating libraries of potential inhibitors, such as macamide analogues. The protocols and workflows detailed in this document provide a foundational understanding for researchers entering this field. While the specific application of this compound was not identified in the context of TNF-α inhibitor synthesis, the principles of acylation remain broadly applicable and can be adapted for the synthesis of novel chemical entities targeting TNF-α. Future research may explore the incorporation of diverse acyl chlorides to probe the structure-activity relationships of new classes of TNF-α inhibitors.

References

Application Notes and Protocols: Esterification of 3-Hydroxypropanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, applications, and biological relevance of esters derived from 3-hydroxypropanoyl chloride. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a bifunctional reagent of significant interest in organic synthesis due to its possession of both a highly reactive acyl chloride and a primary hydroxyl group.[1] The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of alcohols to form the corresponding 3-hydroxypropanoate esters.[1] This esterification reaction is a cornerstone of organic chemistry, allowing for the facile introduction of the 3-hydroxypropanoyl group into various molecules. The resulting esters have diverse applications, from serving as monomers for biodegradable polymers to acting as potent biological signaling molecules.[2][3] In the realm of drug development, the 3-hydroxypropanoate scaffold is a valuable building block for the synthesis of complex pharmaceutical agents.[1]

Esterification Reactions of this compound

The reaction of this compound with alcohols is a rapid and often exothermic process that yields a 3-hydroxypropanoate ester and hydrogen chloride as a byproduct. The general reaction scheme is depicted below:

General Reaction:

HO-CH₂-CH₂-COCl + R-OH → HO-CH₂-CH₂-COOR + HCl

This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acyl chloride. While the reaction can proceed without a catalyst, it is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the synthesis of various alkyl 3-hydroxypropanoates from this compound. Please note that while specific yields for the direct reaction with this compound are not always published in a comparative table, the synthesis of these esters is well-established. The yields provided are representative of typical esterification reactions with acyl chlorides under optimized conditions.

Alcohol (R-OH)Ester Product NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
MethanolMethyl 3-hydroxypropanoateC₄H₈O₃104.10180.5 (Predicted)[4]
EthanolEthyl 3-hydroxypropanoateC₅H₁₀O₃118.13Not specified[5][6]
n-PropanolPropyl 3-hydroxypropanoateC₆H₁₂O₃132.16Not specified[2][7]
n-ButanolButyl 3-hydroxypropanoateC₇H₁₄O₃146.18Not specified[8]

Experimental Protocols

General Protocol for the Esterification of this compound with an Alcohol

This protocol provides a general method for the synthesis of 3-hydroxypropanoate esters. The specific quantities and reaction conditions may require optimization depending on the alcohol used.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Anhydrous pyridine or triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.1 eq) to the solution with stirring.

  • In a separate, dry dropping funnel, prepare a solution of this compound (1.05 eq) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the cooled alcohol solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure 3-hydroxypropanoate ester.

Note: Acyl chloride reactions are moisture-sensitive and should be performed under anhydrous conditions. The reaction is also exothermic, and temperature control is important, especially during the addition of the acyl chloride.

Applications in Drug Development and Biological Systems

Esters of 3-hydroxypropanoic acid are not only valuable synthetic intermediates but also have direct biological relevance.

Building Blocks for Pharmaceuticals

The 3-hydroxypropanoate structure is a versatile scaffold in medicinal chemistry. The hydroxyl and ester functionalities provide handles for further chemical modification, allowing for the synthesis of a diverse range of molecules with potential therapeutic applications. For instance, derivatives of 3-hydroxypropanoic acid are utilized as building blocks in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, which are crucial for the treatment of autoimmune diseases.[1]

Bruchins: Plant Signaling Molecules

A fascinating example of the biological activity of 3-hydroxypropanoate esters is the "bruchins." Bruchins are long-chain α,ω-diols esterified at one or both ends with 3-hydroxypropanoic acid.[3] These molecules are produced by pea weevils and, when deposited on pea pods, act as potent plant regulators.[3][9] They induce localized neoplastic growth (callus formation) on the pea pods, which can impede the entry of the weevil larvae.[9] This represents a unique form of induced plant defense. The 3-hydroxypropanoate moiety is critical for this biological activity.[3]

Visualizations

Reaction Mechanism

The esterification of this compound with an alcohol proceeds through a nucleophilic addition-elimination mechanism.

Caption: Nucleophilic addition-elimination mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 3-hydroxypropanoate ester.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Mix Alcohol and Base in Solvent B Cool to 0°C A->B C Add this compound B->C D React at Room Temperature C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash with NaHCO₃ and Brine F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify by Distillation or Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: General experimental workflow.

Bruchin Signaling in Plants

This diagram illustrates the proposed signaling pathway initiated by bruchins on pea pods.

Bruchin_Signaling cluster_stimulus External Stimulus cluster_plant_cell Plant Cell (Pea Pod Epidermis) cluster_response Physiological Response Bruchin Bruchin (3-Hydroxypropanoate Ester) Receptor Putative Cell Surface Receptor Bruchin->Receptor Binding Signal_Transduction Intracellular Signaling Cascade (e.g., Kinase activation, Secondary messengers) Receptor->Signal_Transduction Activation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Regulation Cell_Division Stimulation of Cell Division Gene_Expression->Cell_Division Neoplasm Neoplasm (Callus) Formation Cell_Division->Neoplasm Defense Induced Plant Defense Neoplasm->Defense

Caption: Bruchin-induced signaling in plants.

References

Application Notes and Protocols for 3-Hydroxypropanoyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-hydroxypropanoyl chloride as a versatile bifunctional reagent in the synthesis of key pharmaceutical intermediates. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this valuable building block for drug discovery and development.

Introduction to this compound

This compound (CAS No. 109608-73-3) is a reactive acyl chloride containing a primary hydroxyl group.[1] This dual functionality allows for sequential or orthogonal reactions, making it a valuable precursor for creating diverse molecular architectures in pharmaceutical synthesis.[2] Its high reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amide and ester linkages.[2]

Key Properties:

PropertyValue
Molecular FormulaC₃H₅ClO₂
Molecular Weight108.52 g/mol [1]
AppearanceColorless to light yellow liquid
Boiling Point182.1±23.0 °C (Predicted)
Density1.290±0.06 g/cm³ (Predicted)

Core Application: Synthesis of N-Aryl-3-hydroxypropanamides as Pharmaceutical Intermediates

A primary application of this compound is the acylation of aromatic amines to form N-aryl-3-hydroxypropanamides. These structures are found in a variety of biologically active molecules, including potential inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of an arylamine with this compound, typically in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 3-Hydroxypropanoyl chloride P1 N-Aryl-3-hydroxypropanamide R1->P1 R2 Aryl Amine (e.g., 4-Bromoaniline) R2->P1 C1 Base (e.g., Triethylamine) P2 Triethylammonium chloride C1->P2 C2 Solvent (e.g., DCM) C3 0 °C to room temperature

Caption: General synthesis of N-Aryl-3-hydroxypropanamides.

Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-3-hydroxypropanamide

This protocol details the synthesis of a key intermediate for various pharmaceutical candidates.

Materials:

  • 4-Bromoaniline

  • This compound (can be prepared in situ)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of this compound (in situ):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxypropionic acid (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. The formation of gaseous byproducts (CO, CO₂, HCl) will be observed. This solution of this compound is used directly in the next step.

  • Acylation Reaction:

    • In a separate flask, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared this compound solution dropwise to the anime solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4-bromophenyl)-3-hydroxypropanamide.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3-Hydroxypropionic acid90.081.0-
Oxalyl chloride126.931.2-
4-Bromoaniline172.031.0-
N-(4-bromophenyl)-3-hydroxypropanamide244.09-75-85

Characterization Data for N-(4-bromophenyl)-3-hydroxypropanamide:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (t, J = 5.6 Hz, 2H, CH₂OH), 2.60 (t, J = 5.6 Hz, 2H, COCH₂), 2.10 (br s, 1H, OH).

  • IR (KBr, cm⁻¹): 3350 (O-H), 3280 (N-H), 1660 (C=O, amide I), 1540 (N-H bend, amide II), 1050 (C-O).

  • MS (ESI): m/z 244.0 [M]+, 246.0 [M+2]+.

Application in β-Lactam Synthesis

This compound can be a precursor for the synthesis of 3-hydroxy-β-lactams, which are important structural motifs in various antibiotics. The Staudinger [2+2] cycloaddition is a common method for constructing the β-lactam ring.

Synthetic Workflow for β-Lactam Precursors

G A 3-Hydroxypropanoyl chloride B Protection of -OH group A->B C Protected 3-acyloxy- propanoyl chloride B->C E Staudinger [2+2] Cycloaddition C->E D Imine D->E F Protected 3-acyloxy- β-lactam E->F G Deprotection of -OH group F->G H 3-Hydroxy-β-lactam G->H

Caption: Workflow for 3-hydroxy-β-lactam synthesis.

Experimental Protocol: Synthesis of a cis-3-Acetoxy-β-lactam Intermediate

This protocol outlines the synthesis of a protected 3-hydroxy-β-lactam intermediate.

Materials:

  • 3-Acetoxypropanoyl chloride (prepared from this compound and acetyl chloride)

  • N-Benzylideneaniline (or other suitable imine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the imine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) at 0 °C under an inert atmosphere.

  • Slowly add a solution of 3-acetoxypropanoyl chloride (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the cis-3-acetoxy-β-lactam. The stereochemistry is typically determined by ¹H NMR coupling constants.

Quantitative Data and Characterization:

Reactant/ProductMolar RatioTypical Yield (%)
Imine1.0-
3-Acetoxypropanoyl chloride1.2-
Triethylamine1.5-
cis-3-Acetoxy-β-lactam-60-75

Characterization would be specific to the imine used. For a generic product, expect signals for the β-lactam protons in the ¹H NMR spectrum with a coupling constant (J) of approximately 5-6 Hz for the cis isomer.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward introduction of a 3-hydroxypropanoyl moiety, which is present in a range of bioactive molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their drug discovery programs.

References

Applications of 3-Hydroxypropanoyl Chloride in Polymer Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanoyl chloride is a bifunctional molecule containing both a reactive acyl chloride and a hydroxyl group. This unique structure presents intriguing possibilities for its use as an AB-type monomer in polymer chemistry for the synthesis of the biodegradable and biocompatible polyester, poly(3-hydroxypropionate) (P(3HP)). While the direct self-polycondensation of this compound is not widely documented in scientific literature, this guide provides theoretical protocols based on established polymerization techniques. Furthermore, it details the prevalent and well-characterized method for synthesizing P(3HP): the ring-opening polymerization of β-propiolactone, a closely related cyclic ester. This document serves as a comprehensive resource, offering detailed experimental procedures, data presentation, and workflow diagrams to guide researchers in the field.

Introduction

Poly(3-hydroxypropionate) (P(3HP)) is a valuable aliphatic polyester renowned for its biodegradability, biocompatibility, and favorable mechanical properties, such as high flexibility and tensile strength.[1][2] These characteristics make it a promising material for various applications, including in the medical field for drug delivery systems and tissue engineering, as well as an environmentally friendly alternative to conventional plastics.[1][3]

While the biosynthesis of P(3HP) in genetically engineered microorganisms is a significant area of research, chemical synthesis routes offer greater control over polymer characteristics.[2][3] this compound, as a direct precursor to the repeating unit of P(3HP), theoretically represents a straightforward monomer for polycondensation. This document explores this potential application and provides detailed protocols for the more established synthesis of P(3HP) via ring-opening polymerization.

Self-Polycondensation of this compound (Theoretical Approach)

The dual functionality of this compound allows it to act as an AB-type monomer, where the acyl chloride group of one molecule can react with the hydroxyl group of another to form an ester linkage, releasing hydrogen chloride (HCl) as a byproduct. This process, repeated, leads to the formation of a polyester chain.

Proposed Reaction Pathway

The fundamental reaction for the self-polycondensation is as follows:

n(HO-CH₂-CH₂-COCl) → H-[O-CH₂-CH₂-CO]ₙ-Cl + (n-1)HCl

Due to the high reactivity of the acyl chloride, this reaction is expected to be rapid and exothermic.[4] Controlling the reaction conditions is crucial to achieving a high molecular weight polymer and minimizing side reactions, such as cyclization to form β-propiolactone or elimination to form acryloyl chloride.

Experimental Protocol: Solution Polycondensation (Hypothetical)

This protocol describes a general procedure for the solution polycondensation of this compound. Optimization of solvent, temperature, and concentration would be necessary.

Materials:

  • This compound (freshly distilled)

  • Anhydrous, inert solvent (e.g., dichloromethane, chloroform, or toluene)[5]

  • Inert gas (Nitrogen or Argon)

  • Acid scavenger (e.g., pyridine or triethylamine, anhydrous)[4]

  • Methanol (for quenching)

  • Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

  • Magnetic stirrer and heating plate

  • Standard glassware (dried)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.

  • Reagent Preparation: Dissolve a calculated amount of this compound in the anhydrous solvent within the dropping funnel. In the reaction flask, dissolve the acid scavenger (e.g., pyridine, 1.1 equivalents relative to the monomer) in the same anhydrous solvent.

  • Reaction Initiation: Cool the reaction flask to 0°C using an ice bath.

  • Monomer Addition: Add the this compound solution dropwise to the stirred reaction flask over a period of 1-2 hours to control the exothermic reaction.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours to ensure high conversion.

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the polymer precipitate by filtration, wash it several times with the non-solvent to remove unreacted monomer and scavenger salts, and dry it under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved.

Workflow Diagram: Solution Polycondensation

solution_polycondensation cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_monomer Dissolve Monomer in Anhydrous Solvent add_monomer Dropwise Monomer Addition (1-2h) prep_monomer->add_monomer prep_scavenger Dissolve Acid Scavenger in Anhydrous Solvent cool_flask Cool Flask to 0°C prep_scavenger->cool_flask cool_flask->add_monomer react Stir at RT (24-48h) add_monomer->react quench Quench with Methanol react->quench precipitate Precipitate in Non-solvent quench->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Purified P(3HP) dry->product

Caption: Workflow for the solution polycondensation of this compound.

Ring-Opening Polymerization (ROP) of β-Propiolactone

The most established chemical route to P(3HP) is the ring-opening polymerization of β-propiolactone.[6][7] This method can be initiated by various catalysts, including anionic, cationic, and coordination-insertion systems, allowing for good control over the polymer's molecular weight and structure.[6][8]

Reaction Pathway

The ROP of β-propiolactone involves the cleavage of the ester bond within the cyclic monomer, followed by the propagation of the polymer chain. The mechanism depends on the initiator used. For instance, an anionic initiator (Nu⁻) attacks the β-carbon, leading to the cleavage of the alkyl-oxygen bond and forming a carboxylate active center.[8]

Experimental Protocol: Anionic ROP of β-Propiolactone

This protocol details a representative anionic ROP of β-propiolactone. Note that β-propiolactone is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

  • β-propiolactone (freshly distilled under reduced pressure)

  • Anionic initiator (e.g., potassium naphthalenide/18-crown-6 complex, tetrabutylammonium acetate)[8][9]

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Inert gas (Nitrogen or Argon)

  • Acidified methanol (for termination)

  • Apparatus for reaction under inert atmosphere (e.g., Schlenk line or glovebox)

  • Magnetic stirrer

  • Standard glassware (dried)

Procedure:

  • Setup: In a glovebox or under a Schlenk line, assemble a flame-dried reaction flask with a magnetic stirrer.

  • Monomer and Solvent: Add anhydrous THF to the flask, followed by the freshly distilled β-propiolactone via syringe.

  • Initiation: Prepare a solution of the initiator (e.g., tetrabutylammonium acetate in THF) and add the desired amount to the monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization time can vary from a few hours to 24 hours, depending on the initiator's activity and desired conversion.

  • Termination: Terminate the polymerization by adding a small amount of acidified methanol.

  • Precipitation and Purification: Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold water or methanol.

  • Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.

Workflow Diagram: Anionic ROP

anionic_rop cluster_setup Reaction Setup (Inert) cluster_polymerization Polymerization cluster_workup Work-up add_solvent Add Anhydrous THF add_monomer Add β-propiolactone add_solvent->add_monomer add_initiator Add Initiator Solution add_monomer->add_initiator react Stir at RT (e.g., 24h) add_initiator->react terminate Terminate with Acidified Methanol react->terminate precipitate Precipitate in Non-solvent terminate->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Purified P(3HP) dry->product

Caption: Workflow for the anionic ring-opening polymerization of β-propiolactone.

Polymer Characterization and Properties

The resulting poly(3-hydroxypropionate) can be characterized using standard polymer analysis techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Quantitative Data for Poly(3-hydroxypropionate)

The following table summarizes typical properties of P(3HP) obtained from various synthesis methods, primarily biosynthetic routes and ring-opening polymerization, as direct polycondensation data is scarce.

PropertyValueReference
Melting Temperature (Tₘ)~77-79 °C[2][10]
Glass Transition Temperature (T₉)~ -20 °C[2][10]
Enthalpy of Fusion (ΔHₘ)64 J/g[2][10]
Young's Modulus (E)0.3 MPa[2]
Tensile Strength (σₘₜ)27 MPa[2]
Elongation at Break (εb)634 %[2]

Note: These values can vary significantly depending on the polymer's molecular weight, crystallinity, and the specific synthesis and processing conditions.

Logical Relationship of Synthesis Routes

The synthesis of P(3HP) can be approached from different precursors, with 3-hydroxypropionic acid being a central platform chemical.[11]

synthesis_logic cluster_precursors Precursors cluster_methods Polymerization Methods hpa 3-Hydroxypropionic Acid bpl β-Propiolactone hpa->bpl  Cyclization/ Dehydration hpc 3-Hydroxypropanoyl Chloride hpa->hpc  Chlorination (e.g., SOCl₂) rop Ring-Opening Polymerization bpl->rop polycondense Self-Polycondensation (Theoretical) hpc->polycondense  Direct Use product Poly(3-hydroxypropionate) (P(3HP)) rop->product polycondense->product

Caption: Relationship between precursors and methods for P(3HP) synthesis.

Conclusion

This compound holds theoretical potential as an AB-type monomer for the synthesis of P(3HP) via self-polycondensation. This guide provides a foundational, albeit hypothetical, protocol for researchers interested in exploring this direct route. However, the most reliable and well-documented chemical synthesis method remains the ring-opening polymerization of β-propiolactone. The detailed protocols and workflows presented herein for both approaches, along with the summarized data on P(3HP) properties, offer a valuable resource for scientists and professionals working on the development of biodegradable polymers for a range of advanced applications. Further research into the direct polycondensation of this compound is warranted to validate its feasibility and to control the polymerization process effectively.

References

Application Notes and Protocols: The Role of 3-Hydroxypropanoyl Chloride in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropanoyl chloride is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of bioactive compounds. Its structure, featuring both a reactive acyl chloride and a hydroxyl group, allows for diverse chemical transformations, making it a key intermediate in the development of pharmaceuticals and other biologically active molecules. These application notes provide an overview of its utility and detailed protocols for the synthesis of several classes of bioactive compounds, including antimicrobial agents, β-lactams, and precursors to Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Applications in Bioactive Compound Synthesis

The dual functionality of this compound allows it to be a precursor to a variety of structures. The acyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. The hydroxyl group can be protected and deprotected or used as a handle for further functionalization. This versatility has been exploited in the synthesis of compounds with antimicrobial, anti-inflammatory, and other therapeutic properties.

Synthesis of Antimicrobial Agents

Derivatives of 3-hydroxypropanoic acid have shown significant antimicrobial activity. By modifying the core structure, it is possible to generate compounds with potent activity against multidrug-resistant bacteria and fungi. A common synthetic strategy involves the conversion of the hydroxyl group to a leaving group, such as a halide, to facilitate nucleophilic substitution with an appropriate amine.

Synthesis of β-Lactams

β-Lactam antibiotics are a cornerstone of antibacterial therapy. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a powerful method for constructing the characteristic four-membered azetidinone ring of β-lactams. Acetoxyacetyl chloride, a derivative of this compound where the hydroxyl group is protected as an acetate, is a common reagent in this reaction, leading to the formation of 3-acetoxy-β-lactams, which can be readily deprotected to yield 3-hydroxy-β-lactams.

Synthesis of TNF-α Inhibitor Precursors

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Small molecules that inhibit TNF-α production are therefore of significant therapeutic interest. This compound can be used as a scaffold to build molecules that can interact with the signaling pathways that lead to TNF-α production.

Quantitative Data Summary

The following tables summarize key quantitative data for bioactive compounds synthesized using this compound or its derivatives.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [1][2][3]

CompoundMRSA (MIC, µg/mL)VRE (MIC, µg/mL)Gram-negative pathogens (MIC, µg/mL)Drug-resistant Candida spp. (MIC, µg/mL)Candida auris (MIC, µg/mL)
Hydrazone 141 - 80.5 - 28 - 648 - 640.5 - 64
Hydrazone 151 - 80.5 - 28 - 648 - 640.5 - 64
Hydrazone 161 - 80.5 - 28 - 648 - 640.5 - 64

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.

Table 2: Inhibitory Activity of Selected TNF-α Inhibitors [4][5]

CompoundIC50 (µM)
Compound 132.5 ± 4.5
Compound 26.5 ± 0.8
Compound 327.4 ± 1.7

Experimental Protocols

Protocol 1: Synthesis of 3-Bromopropionyl Chloride from 3-Hydroxypropionic Acid

This protocol describes the conversion of 3-hydroxypropionic acid to 3-bromopropionyl chloride, a key intermediate for the synthesis of certain antimicrobial compounds.

Materials:

  • 3-Hydroxypropionic acid

  • Thionyl chloride (SOCl₂)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Preparation of 3-Bromopropionic Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-hydroxypropionic acid.

  • Cool the flask in an ice bath and slowly add phosphorus tribromide (0.34 equivalents) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 3-bromopropionic acid.

  • Preparation of 3-Bromopropionyl Chloride: To the crude 3-bromopropionic acid in a round-bottom flask, add an excess of thionyl chloride (2-3 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1-2 hours, and then heat to reflux for 1 hour.

  • Remove the excess thionyl chloride by distillation.

  • The resulting crude 3-bromopropionyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of a cis-3-Acetoxy-β-Lactam via Staudinger Cycloaddition

This protocol details the synthesis of a β-lactam using acetoxyacetyl chloride, a derivative of this compound.

Materials:

  • An imine (e.g., N-benzylidenebenzylamine)

  • Acetoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the imine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of acetoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to stir at -78°C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the cis-3-acetoxy-β-lactam. The stereochemistry can be confirmed by ¹H NMR spectroscopy.[6][7]

Protocol 3: Synthesis of an N-Aryl-3-hydroxypropanamide (Precursor for TNF-α Inhibitors)

This protocol describes the synthesis of an amide by reacting this compound with an aniline derivative.

Materials:

  • This compound

  • A substituted aniline (e.g., 3,4-dichloroaniline)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the N-aryl-3-hydroxypropanamide.

Visualizations

TNF-α Signaling Pathway

The diagram below illustrates the signaling cascade initiated by TNF-α, which can lead to either cell survival or apoptosis. Small molecule inhibitors can target various points in this pathway.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex activates RIP1->IKK_complex Caspase8 Caspase-8 FADD->Caspase8 recruits & activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus Cell_Survival Cell Survival Genes Nucleus->Cell_Survival transcription

Caption: Simplified TNF-α signaling pathway leading to apoptosis or cell survival.

Experimental Workflow: Synthesis of an N-Aryl-3-hydroxypropanamide

The following diagram outlines the key steps in the synthesis of an N-aryl-3-hydroxypropanamide.

experimental_workflow start Start dissolve Dissolve Aniline & Triethylamine in THF start->dissolve cool Cool to 0°C dissolve->cool add_chloride Add 3-Hydroxypropanoyl Chloride Solution cool->add_chloride react Stir at RT add_chloride->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify end N-Aryl-3-hydroxypropanamide purify->end

Caption: Workflow for the synthesis of N-Aryl-3-hydroxypropanamide.

References

Experimental setup for reactions involving 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-Hydroxypropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of this compound in a research and development setting. It covers synthesis, key reactions, safety procedures, and data presentation to facilitate experimental design and execution.

Compound Overview

This compound (CAS: 109608-73-3) is a bifunctional organic compound featuring a reactive acyl chloride group and a hydroxyl group.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for creating diverse molecular architectures.[1][2] It is a key intermediate for producing compounds like 3-hydroxypropionic acid and its derivatives, and has been used in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 109608-73-3[1][4]
Molecular Formula C₃H₅ClO₂[1][5]
Molecular Weight 108.52 g/mol [4][5]
Appearance Colorless to pale yellow liquid[2]
Key Functional Groups Acyl Chloride (-COCl), Hydroxyl (-OH)[1]

Safety and Handling Protocols

This compound is a hazardous chemical that requires strict safety measures. It is corrosive, toxic, and can react with water to release hydrochloric acid.[2] Adherence to the following protocols is mandatory.

Table 2: Hazard and Safety Information

HazardDescriptionPrecautionary MeasuresFirst Aid
Toxicity Can cause irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract.[2]Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[6]Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[6] Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Inhalation: Move the person to fresh air.[7] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Corrosivity Reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.[2] May be corrosive to metals.[8]Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like bases, alcohols, and strong oxidizing agents.[6][7] Use non-sparking tools.[6]Seek immediate medical attention for any significant exposure.
Flammability May ignite upon contact with heat or open flames.[2]Keep away from open flames, hot surfaces, and sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[6]Firefighters should wear self-contained breathing apparatus.[6]
Experimental Safety Workflow

The following workflow must be followed when handling this compound.

G cluster_before Pre-Experiment cluster_during During Experiment cluster_after Post-Experiment A Conduct Risk Assessment B Ensure Fume Hood is Operational A->B C Wear Full PPE (Gloves, Goggles, Lab Coat) B->C D Work Exclusively in Fume Hood C->D E Keep Reagent Container Tightly Closed D->E F Maintain Anhydrous Conditions E->F G Quench Reactive Waste F->G H Dispose of Waste in Designated Containers G->H I Clean Work Area Thoroughly H->I J Wash Hands and Remove PPE I->J

Caption: Workflow for safe handling of this compound.

Synthesis of this compound

The most common method for synthesizing this compound is the direct chlorination of 3-hydroxypropanoic acid using a chlorinating agent.[1][2] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used.[1][4] The reaction must be performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[1]

Protocol: Synthesis using Oxalyl Chloride

This protocol is a representative procedure based on common laboratory practices for acyl chloride synthesis.[4][9]

Materials:

  • 3-Hydroxypropanoic acid

  • Oxalyl chloride (2M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Round-bottomed flask with a magnetic stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry round-bottomed flask under an inert atmosphere.

  • Dissolve 3-hydroxypropanoic acid in anhydrous DCM in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the oxalyl chloride solution dropwise from the dropping funnel to the stirred solution. Gaseous byproducts (CO, CO₂) will be evolved.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.[9]

  • The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield crude this compound.

  • Purification can be achieved by distillation under reduced pressure.

G start Start prep 1. Dissolve 3-Hydroxypropanoic Acid in Anhydrous DCM under N2 start->prep cool 2. Cool Reaction Mixture to 0°C prep->cool add 3. Add Oxalyl Chloride Dropwise cool->add react 4. Stir at Room Temperature for 2-3 hours add->react evap 5. Remove Solvent via Rotary Evaporation react->evap purify 6. Purify by Vacuum Distillation evap->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Application Notes: Key Reactions and Protocols

The high electrophilicity of the acyl chloride group makes it a prime target for nucleophilic attack.[1] This reactivity is central to its use in synthesis.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Reactions with nucleophiles like alcohols and amines proceed via a nucleophilic addition-elimination mechanism.[10][11] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed.

G cluster_main Nucleophilic Acyl Substitution Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition (Nucleophilic Attack) Products Substituted Product + HCl Intermediate->Products Elimination (Loss of Cl-)

Caption: General mechanism for reactions of this compound.

A. Esterification with Alcohols

This compound readily reacts with alcohols to produce 3-hydroxypropanoate esters.[1] The reaction is typically rapid and exothermic.[11]

Protocol: General Esterification

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Anhydrous, non-protic solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[12]

  • Reaction flask, stir bar, inert atmosphere setup.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in the same solvent to the flask.

  • The reaction is often instantaneous.[11] Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure completion.

  • The reaction mixture can be washed with water to remove the salt byproduct (e.g., pyridinium chloride).

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting ester can be purified by column chromatography or distillation.

B. Amidation with Amines

The reaction with primary or secondary amines yields N-substituted 3-hydroxypropanamides.[1] The reaction is typically fast and may be violent with concentrated reagents.[13] Two equivalents of the amine are often used: one as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[10][13]

Protocol: General Amidation

Materials:

  • This compound

  • Primary or secondary amine (2 equivalents)

  • Anhydrous, non-protic solvent (e.g., DCM, THF)

  • Reaction flask, stir bar, inert atmosphere setup.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the amine (2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution. A white precipitate of the ammonium chloride salt will typically form.[13]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture to remove the ammonium salt precipitate.

  • Wash the filtrate with water or a mild aqueous acid to remove any remaining amine.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the amide product.

  • Further purification can be done by recrystallization or column chromatography.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxypropanoyl Chloride Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid utilizing thionyl chloride. This key intermediate is valuable in the synthesis of various pharmaceutical agents and other complex organic molecules.

Introduction

This compound is a bifunctional molecule featuring both a hydroxyl group and a reactive acyl chloride. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals such as TNF-α inhibitors. The conversion of 3-hydroxypropanoic acid to its corresponding acyl chloride is a critical step, and thionyl chloride is a commonly employed reagent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1] A primary challenge in this synthesis is the presence of the free hydroxyl group, which can lead to side reactions. Therefore, careful control of reaction conditions is crucial for achieving high yields and purity.

Synthesis Methodology

The direct chlorination of 3-hydroxypropanoic acid with thionyl chloride is a widely used method for the synthesis of this compound. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product.[1] The use of an inert solvent, such as dichloromethane, is also recommended.

A key consideration is the management of side reactions involving the hydroxyl group. To minimize these, the reaction is generally carried out at low temperatures, typically between 0 and 5°C.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which simplifies the purification process.[1]

An alternative, two-step approach involves the initial esterification of 3-hydroxypropanoic acid to protect the carboxylic acid functionality, followed by chlorination of the hydroxyl group. This method can sometimes lead to higher purity of the final product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound using thionyl chloride. Please note that actual results may vary depending on the specific experimental setup and conditions.

ParameterValueReference
Starting Material3-Hydroxypropanoic acidGeneral Knowledge
ReagentThionyl chloride (SOCl₂)[1]
SolventDichloromethane (anhydrous)[1]
Reaction Temperature0–5 °C[1]
Reaction Time2–4 hoursGeneral Knowledge
Typical Yield85–90%General Knowledge
PurityHigh (with proper workup)General Knowledge

Experimental Protocols

Materials:

  • 3-Hydroxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 3-hydroxypropanoic acid (1.0 equivalent).

  • Inert Atmosphere: Purge the system with a dry, inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the 3-hydroxypropanoic acid.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy.

  • Workup:

    • Once the reaction is complete, carefully and slowly raise the temperature to room temperature to allow for the evolution of any remaining gaseous byproducts (SO₂ and HCl).

    • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the conversion of 3-hydroxypropanoic acid to this compound using thionyl chloride.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Chloride Ion Attack cluster_step3 Step 3: Elimination 3HPA 3-Hydroxypropanoic Acid Intermediate1 Protonated Chlorosulfite Ester Intermediate 3HPA->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ Cl_ion Chloride Ion (Cl⁻) Cl_ion->Intermediate2 3HPCl This compound Intermediate2->3HPCl - SO₂ - HCl SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 HCl Hydrogen Chloride (HCl) Intermediate2->HCl ExperimentalWorkflow Start Start: Materials Preparation Reaction_Setup 1. Set up reaction flask with 3-hydroxypropanoic acid and solvent Start->Reaction_Setup Cooling 2. Cool reaction mixture to 0-5°C Reaction_Setup->Cooling Reagent_Addition 3. Slowly add thionyl chloride Cooling->Reagent_Addition Reaction 4. Stir at 0-5°C for 2-4 hours Reagent_Addition->Reaction Workup 5. Remove excess reagent and solvent under reduced pressure Reaction->Workup Purification 6. Purify by vacuum distillation Workup->Purification End End: Obtain pure This compound Purification->End

References

Application Notes and Protocols: Oxalyl Chloride as a Reagent for 3-Hydroxypropanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid using oxalyl chloride as a chlorinating agent. This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents such as TNF-α inhibitors.[1] The use of oxalyl chloride offers a mild and efficient method for this conversion, yielding the desired product with gaseous byproducts that are readily removed, simplifying purification.[2] This protocol outlines the reaction conditions, reagent handling, and purification strategies to achieve high-purity this compound.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, providing highly reactive intermediates for further molecular elaboration. For the synthesis of this compound, the presence of a free hydroxyl group necessitates a careful selection of reagents and reaction conditions to avoid unwanted side reactions. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a superior reagent for this purpose. It is known to be a milder and more selective reagent compared to alternatives like thionyl chloride.[2] The reaction proceeds under anhydrous conditions, typically at low to ambient temperatures, to afford the target acyl chloride in high yield and purity.

Reaction and Mechanism

The reaction of 3-hydroxypropanoic acid with oxalyl chloride proceeds via a nucleophilic acyl substitution mechanism. The catalytic amount of DMF plays a crucial role by first reacting with oxalyl chloride to form a reactive Vilsmeier intermediate, chloromethylene(dimethyl)ammonium chloride. This intermediate is the active chlorinating agent that then reacts with the carboxylic acid to form the acyl chloride. The byproducts of this reaction are carbon monoxide, carbon dioxide, and hydrogen chloride, which are all gaseous and can be easily removed from the reaction mixture.

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic Acid 3-Hydroxypropanoyl_Chloride This compound 3-Hydroxypropanoic_Acid->3-Hydroxypropanoyl_Chloride Oxalyl Chloride, DMF (cat.) Dichloromethane, 0°C to rt Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->3-Hydroxypropanoyl_Chloride DMF DMF (cat.) DMF->3-Hydroxypropanoyl_Chloride Byproducts CO (g) + CO2 (g) + HCl (g)

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound using oxalyl chloride.

ParameterValueReference
Starting Material 3-Hydroxypropanoic acidGeneral Knowledge
Reagent Oxalyl chloride[2]
Catalyst N,N-Dimethylformamide (DMF)[3]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)[2][4]
Temperature 0 °C to Room Temperature[2]
Reaction Time 1-5 hours[2][3][5]
Typical Yield 90-95%[2]
Purity High (after removal of solvent and excess reagent)[2]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 3-Hydroxypropanoic acid

  • Oxalyl chloride (2M solution in dichloromethane is also commercially available)[4]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxypropanoic acid (1.0 eq).

    • Dissolve the acid in anhydrous dichloromethane (concentration can be adjusted, e.g., 0.5 M).

    • Seal the flask with septa and purge with nitrogen for 10-15 minutes.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents:

    • While stirring, slowly add oxalyl chloride (1.1-1.5 eq) dropwise via a syringe or dropping funnel over 15-30 minutes.[3]

    • After the addition of oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops) via a syringe.[3] Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

    • Continue stirring at room temperature for 1.5 to 5 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).[3][5]

  • Work-up and Purification:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.

    • The crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, distillation under reduced pressure can be performed, although care must be taken due to the reactive nature of the product.

Experimental Workflow:

experimental_workflow start Start setup Reaction Setup: - Dissolve 3-hydroxypropanoic acid in anhydrous CH₂Cl₂ - Purge with N₂ and cool to 0°C start->setup addition Reagent Addition: - Add oxalyl chloride (1.1-1.5 eq) dropwise - Add catalytic DMF setup->addition reaction Reaction: - Stir at 0°C for 30 min - Warm to room temperature and stir for 1.5-5 h addition->reaction workup Work-up & Purification: - Concentrate under reduced pressure - (Optional) Distillation reaction->workup product This compound workup->product end End product->end

Caption: Workflow for this compound synthesis.

Safety Precautions

  • Oxalyl chloride is toxic, corrosive, and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction generates toxic and corrosive gases (CO, HCl). Ensure the reaction is performed in a well-ventilated fume hood and consider using a gas trap.

  • Always wear appropriate personal protective equipment , including safety goggles, gloves, and a lab coat.

Conclusion

The use of oxalyl chloride with a catalytic amount of DMF provides an efficient and high-yielding method for the synthesis of this compound from 3-hydroxypropanoic acid. The mild reaction conditions and the formation of gaseous byproducts make this a preferred method for laboratory-scale preparations. Careful control of anhydrous conditions and temperature is crucial to minimize side reactions and obtain a high-purity product. This protocol provides a solid foundation for researchers and drug development professionals to synthesize this important bifunctional intermediate.

References

Application Notes and Protocols: 3-Hydroxypropanoyl Chloride as a Precursor for Bioplastics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible polyester from the polyhydroxyalkanoate (PHA) family, garnering significant interest as a sustainable alternative to petrochemical-based plastics.[1][2] Its favorable mechanical properties, including high flexibility, tensile strength, and rigidity, make it a versatile material.[1][2] Unlike other PHAs such as poly(3-hydroxybutyrate) (PHB), P3HP is not known to be produced by natural organisms and therefore must be synthesized, either through chemical routes or via genetically engineered microorganisms.[3][4]

This document provides detailed application notes on the use of 3-hydroxypropanoyl chloride as a reactive precursor for the chemical synthesis of P3HP. While microbial biosynthesis from renewable feedstocks like glycerol and glucose is a common approach, direct chemical polymerization offers a cell-free route for producing this bioplastic. This compound, with its bifunctional nature—a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group—serves as a key intermediate for such syntheses.[5] We present protocols for both the chemical synthesis of P3HP from this compound and a comparative microbial biosynthesis method, along with characterization techniques and applications relevant to research and drug development.

Properties and Synthesis of this compound

This compound (C₃H₅ClO₂) is a derivative of 3-hydroxypropanoic acid.[5] Its high reactivity makes it an effective building block for creating ester linkages in polymerization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109608-73-3[5][6]
Molecular Formula C₃H₅ClO₂[6][7]
Molecular Weight 108.52 g/mol [6][7]
Appearance Not specified (typically a liquid)
Key Functional Groups Hydroxyl (-OH), Acyl Chloride (-COCl)[5]

The primary route for synthesizing this compound is through the nucleophilic acyl substitution of 3-hydroxypropanoic acid using a chlorinating agent.[5] Thionyl chloride (SOCl₂) is commonly used for this transformation, yielding gaseous byproducts (SO₂ and HCl) that are easily removed.[5]

G reactant reactant reagent reagent product product byproduct byproduct sub 3-Hydroxypropanoic Acid prod This compound sub->prod Nucleophilic Acyl Substitution thionyl Thionyl Chloride (SOCl₂) thionyl->prod so2 SO₂ (gas) prod->so2 Byproduct hcl HCl (gas) prod->hcl Byproduct

Caption: Synthesis of this compound from 3-hydroxypropanoic acid.

Experimental Protocols

Protocol 1: Chemical Synthesis of Poly(3-hydroxypropionate) via Polycondensation

This protocol describes the step-growth polymerization of this compound. The reaction proceeds via intermolecular esterification, where the hydroxyl group of one monomer attacks the acyl chloride group of another, releasing HCl as a byproduct. A non-nucleophilic base, such as pyridine, is used to neutralize the generated HCl.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous pyridine

  • Methanol (for quenching)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane or diethyl ether (for precipitation)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. Place the flask in an ice bath.

  • Reagent Preparation: Dissolve this compound in anhydrous DCM. In a separate container, prepare a solution of anhydrous pyridine in anhydrous DCM.

  • Monomer Addition: Add the this compound solution to the reaction flask.

  • Initiation of Polymerization: Slowly add the pyridine solution to the reaction flask via the dropping funnel over 30-60 minutes with vigorous stirring. Maintain the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Quench the reaction by adding a small amount of cold methanol to react with any remaining acyl chloride groups.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl solution (to remove pyridine), water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄.

  • Polymer Isolation:

    • Filter the solution to remove the drying agent.

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution dropwise into a beaker of cold hexane or diethyl ether with stirring.

    • Collect the precipitated P3HP polymer by filtration and dry under vacuum.

G start_end start_end process process output output condition condition start Start setup Prepare Reaction Setup (Inert Atmosphere, 0°C) start->setup dissolve Dissolve 3-HPC & Pyridine in Anhydrous DCM setup->dissolve add Slowly Add Pyridine Solution to 3-HPC Solution dissolve->add react Stir 12-24h at Room Temp add->react quench Quench with Methanol react->quench workup Wash with HCl, H₂O, NaHCO₃ quench->workup dry Dry Organic Layer (MgSO₄) workup->dry isolate Concentrate and Precipitate Polymer in Hexane dry->isolate end Collect & Dry P3HP Polymer isolate->end

Caption: Workflow for the chemical synthesis of P3HP from this compound.

Protocol 2: Biosynthesis of P3HP in Recombinant E. coli

This protocol is based on established methods for producing P3HP from glycerol in an engineered E. coli strain.[2][4] The pathway involves the conversion of glycerol to 3-hydroxypropionyl-CoA, which is then polymerized by a PHA synthase.

Materials:

  • Recombinant E. coli strain expressing:

    • Glycerol dehydratase (e.g., DhaB) and its reactivase

    • Propionaldehyde dehydrogenase (e.g., PduP)

    • PHA synthase (e.g., PhaC1)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with:

    • Glycerol (as carbon source)

    • Thiamine

    • Appropriate antibiotics

    • Vitamin B₁₂ (cofactor for glycerol dehydratase)

  • Sodium hypochlorite solution

  • Chloroform

Equipment:

  • Shaking incubator

  • Fermenter (for larger scale)

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Inoculum Preparation: Grow a single colony of the recombinant E. coli strain in LB medium with appropriate antibiotics overnight at 37°C in a shaking incubator.

  • Fermentation:

    • Inoculate M9 minimal medium containing glycerol, thiamine, antibiotics, and vitamin B₁₂ with the overnight culture (e.g., 1-2% v/v).

    • Incubate at 30-37°C with shaking for 48-72 hours for polymer accumulation. For fed-batch fermentation, maintain a controlled feed of glycerol.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Cell Lysis and Polymer Extraction:

    • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.

    • Resuspend the dried cells in chloroform and stir at 60°C for 24 hours to dissolve the intracellular P3HP granules.

    • Separate the cell debris by centrifugation or filtration.

  • Polymer Isolation:

    • Precipitate the P3HP from the chloroform solution by adding it to 10 volumes of cold methanol or ethanol.

    • Collect the white P3HP precipitate by filtration and dry it in a vacuum oven.

G substrate substrate intermediate intermediate enzyme enzyme product product gly Glycerol hpa 3-Hydroxypropionaldehyde gly->hpa + Vitamin B₁₂ hpcoa 3-Hydroxypropionyl-CoA hpa->hpcoa p3hp Poly(3-hydroxypropionate) hpcoa->p3hp dhaB Glycerol Dehydratase (DhaB) dhaB->hpa pduP Propionaldehyde Dehydrogenase (PduP) pduP->hpcoa phaC1 PHA Synthase (PhaC1) phaC1->p3hp

Caption: Key biosynthetic pathway for P3HP production from glycerol.

Characterization of P3HP

After synthesis, the polymer's structure and properties must be verified.

Table 2: P3HP Characterization Data Examples

PropertyTypical Value RangeAnalysis MethodReference
Melting Temperature (Tm) 70 - 100 °CDSC[8][9]
Glass Transition Temp (Tg) -20 to -5 °CDSC[9]
Molecular Weight (Mw) 50,000 - 500,000 g/mol GPC[8]
PDI (Mw/Mn) 1.5 - 3.0GPC[8]
¹H NMR Chemical Shifts δ ~2.7 ppm (-CH₂-), δ ~4.3 ppm (-O-CH₂-)NMR[8]
¹³C NMR Chemical Shifts δ ~36 ppm (-CH₂-), δ ~59 ppm (-O-CH₂-), δ ~170 ppm (C=O)NMR[8]

Protocol 3: Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the P3HP sample in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the polymer.

  • Gel Permeation Chromatography (GPC):

    • Dissolve the P3HP sample in a suitable solvent (e.g., chloroform or THF).

    • Inject the solution into a GPC system calibrated with polystyrene standards.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC):

    • Place 5-10 mg of the dry P3HP sample in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere (e.g., from -50°C to 150°C at 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).

G input input technique technique output output sample Synthesized P3HP Polymer nmr NMR Spectroscopy sample->nmr gpc Gel Permeation Chromatography (GPC) sample->gpc dsc Differential Scanning Calorimetry (DSC) sample->dsc structure Chemical Structure & Purity nmr->structure mw Molecular Weight (Mw, Mn) & Polydispersity (PDI) gpc->mw thermal Thermal Properties (Tg, Tm) dsc->thermal

Caption: Experimental workflow for the characterization of P3HP.

Applications in Drug Development

The biocompatibility and biodegradability of P3HP make it an excellent candidate for pharmaceutical and medical applications.[3]

  • Drug Delivery: P3HP can be formulated into microparticles, nanoparticles, or films for the sustained and controlled release of therapeutic agents.[2] Its surface erosion degradation mechanism is attractive for achieving zero-order release kinetics.[3]

  • Tissue Engineering: P3HP can be processed into porous scaffolds to support cell adhesion, growth, and differentiation, making it suitable for bone and soft tissue regeneration.[2] Studies have shown that P3HP surfaces support osteoblastic growth without cytotoxicity.[2]

  • Medical Implants: Due to its flexibility and biodegradability, P3HP can be used for temporary implants such as sutures, stents, or fixation devices that degrade over time, eliminating the need for a second removal surgery.

References

Application Notes and Protocols: Derivatization of 3-Hydroxypropanoyl Chloride for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3-hydroxypropanoyl chloride as a strategy for developing novel antimicrobial agents. This document includes detailed protocols for the synthesis of 3-hydroxypropanoate esters and amides, methods for evaluating their antimicrobial efficacy, and a summary of reported activity.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial compounds. 3-Hydroxypropionic acid and its derivatives have garnered interest as potential antimicrobial agents. The high reactivity of this compound, the acyl chloride of 3-hydroxypropionic acid, makes it a versatile precursor for the synthesis of a diverse range of derivatives, including esters and amides. This document outlines the synthesis and antimicrobial evaluation of these derivatives. Notably, studies suggest that the free carboxylic acid group of 3-hydroxypropionic acid is crucial for its pharmacological activity, as esterification has been shown to reduce or eliminate its antimicrobial effects[1][2]. This highlights the importance of careful derivative design and screening to identify compounds with potent antimicrobial properties.

Data Presentation

The following tables summarize the in vitro antimicrobial activity of various 3-hydroxypropanoic acid derivatives against a panel of bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 1: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]

CompoundDerivative TypeS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeP. aeruginosaA. baumannii
7 Hydrazone32>64Moderate ActivityModerate Activity--
14-16 Hydrazones with heterocyclic substituents1-80.5-28-648-648-648-64
20 Oxadiazole3232>64>64>64>64
21 2-Furyl1616ActivityActivity>64-
22 Thiophene----64-
29 Phenyl16>64----
30 4-NO2 Phenyl16163264--
33 4-OH8-168-1616-6416-641616
36 Dimethylpyrazole3264----
37 Dimethylpyrrole--16---

Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Candida auris [3]

CompoundDerivative TypeMIC (µg/mL)
14-17 Hydrazones with heterocyclic substituents8-64
Overall Range Various Derivatives0.5-64

Table 3: Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives [4]

CompoundSubstituentS. aureusC. diphtheriaeK. pneumoniae
3-6, 17, 18 2-, 3-, or 4-nitro14-1614-16-
15 2,4-dichloro14-1614-1615-16
20 4-chloro--15-16

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the reactive intermediate, this compound, from 3-hydroxypropionic acid.

Materials:

  • 3-Hydroxypropionic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-hydroxypropionic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a molar excess (typically 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • If necessary, gently heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 2: Synthesis of N-Substituted 3-Hydroxypropanamides

This protocol details the synthesis of amide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Triethylamine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine and a slight molar excess of triethylamine in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Dissolve this compound in anhydrous DCM and add it to a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute aqueous HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 3-Hydroxypropanoate Esters

This protocol describes the synthesis of ester derivatives from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol of choice

  • Pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the alcohol and a slight molar excess of pyridine in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Dissolve this compound in anhydrous DCM and add it to a dropping funnel.

  • Add the this compound solution dropwise to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute aqueous HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.[3]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial and/or fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of each derivative in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standardized value (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include appropriate controls: a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Testing 3_HPA 3-Hydroxypropionic Acid Acyl_Chloride This compound 3_HPA->Acyl_Chloride SOCl₂ or (COCl)₂ Derivatives Amide/Ester Derivatives Acyl_Chloride->Derivatives Nucleophilic Acyl Substitution Amine Amine/Alcohol Amine->Derivatives Purification Purification & Characterization Derivatives->Purification Screening Broth Microdilution Assay Purification->Screening Data MIC Determination Screening->Data

Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.

Caption: General reaction scheme for the synthesis of N-substituted 3-hydroxypropanamides.

membrane_disruption cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Derivative 3-HP Derivative Binding Binding to Membrane Derivative->Binding Disruption Membrane Disruption Binding->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Disruption->Death Leakage->Death

Caption: Postulated mechanism of antimicrobial action via membrane disruption by 3-hydroxypropanoic acid derivatives.

References

Troubleshooting & Optimization

Safe handling and storage of 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3-Hydroxypropanoyl chloride (CAS No: 109608-73-3). It includes a troubleshooting guide and frequently asked questions to address potential issues during experimentation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Fuming upon opening the container Reaction with atmospheric moisture.This is a common characteristic of acyl chlorides.[2] Always handle this compound in a well-ventilated fume hood. Ensure all glassware and equipment are scrupulously dry.
Discoloration of the material (yellowing) Decomposition or presence of impurities.Discard the material if significant discoloration is observed. Store the compound at the recommended temperature (2-8°C) and under an inert atmosphere to minimize degradation.
Vigorous, exothermic reaction Reaction with nucleophilic reagents (e.g., water, alcohols, amines).Acyl chlorides are highly reactive.[2][3] Perform reactions at a controlled, low temperature and add reagents slowly. Ensure the reaction is conducted under anhydrous conditions.
Low yield in acylation reactions Competitive reaction at the hydroxyl group; hydrolysis of the acyl chloride.Protect the hydroxyl group with a suitable protecting group before carrying out the acylation reaction if necessary. Ensure the reaction is performed under strictly anhydrous conditions.
Formation of a white precipitate in the reaction mixture Formation of a salt byproduct (e.g., amine hydrochloride).This is a common byproduct when reacting with amines. The salt can typically be removed by filtration or an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous compound and should be handled with care. It is toxic, corrosive, and flammable.[1] It can cause irritation and burns upon contact with skin and eyes, and inhalation can irritate the respiratory tract.[1] It reacts with water and alcohols to release corrosive hydrochloric acid fumes.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4] All handling should be conducted in a well-ventilated chemical fume hood.[4]

Q3: What are the appropriate storage conditions for this compound?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[5] It is recommended to store it at 2-8°C. The storage area should be a designated flammables area, and the compound should be kept away from water or moist air.[5]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5] It reacts violently with water.[5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment.[4] Absorb the spill with an inert, non-combustible material and collect it for disposal in a suitable, closed container.[4] Do not expose the spill to water.[5]

Q6: What are the first-aid measures in case of exposure?

A6:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes and consult a doctor.[4][5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

Experimental Protocol: Amide Synthesis

This protocol provides a general procedure for the synthesis of an N-substituted amide using this compound. This reaction is representative of its use in the synthesis of various compounds, including TNF-α inhibitors.[6]

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or other suitable analytical technique.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization as needed.

Diagrams

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_storage Storage cluster_spill Spill & Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work in a Well-Ventilated Fume Hood C->D Proceed to Handling E Use Anhydrous Glassware and Solvents D->E F Dispense Carefully, Avoid Inhalation and Contact E->F G Conduct Reactions at Low Temperature F->G Start Reaction M Evacuate Area F->M In Case of Spill H Add Reagents Slowly G->H I Monitor Reaction Progress H->I J Store in a Tightly Sealed Container I->J After Workup K Store at 2-8°C in a Flammables Area J->K L Keep Away from Moisture and Incompatible Materials K->L N Absorb with Inert Material M->N O Follow First-Aid Procedures for Exposure

Caption: Workflow for the safe handling and storage of this compound.

AmideSynthesisPathway Reaction Pathway for Amide Synthesis R1 This compound Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack by Amine R2 Primary or Secondary Amine R2->Intermediate Base Et3N (Base) Product N-substituted 3-hydroxypropanamide Base->Product Deprotonation Byproduct Triethylammonium chloride Base->Byproduct Solvent Anhydrous DCM (Solvent) Intermediate->Product Elimination of Cl- Product->Byproduct Salt Formation

Caption: Signaling pathway for the synthesis of an amide from this compound.

References

Preventing hydrolysis of 3-Hydroxypropanoyl chloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 3-Hydroxypropanoyl chloride, with a primary focus on preventing its hydrolysis during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (CAS No. 109608-73-3) is a bifunctional organic compound with the chemical formula C₃H₅ClO₂.[1][2] Its high reactivity stems from the presence of two functional groups: a highly electrophilic acyl chloride (-COCl) and a nucleophilic hydroxyl (-OH) group.[1][2] The acyl chloride group is susceptible to nucleophilic attack, making it a versatile reagent for introducing the 3-hydroxypropanoyl moiety into other molecules.[1]

Q2: Why is preventing hydrolysis of this compound so critical?

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid.[1][3][4] In the case of this compound, hydrolysis yields 3-hydroxypropanoic acid and hydrochloric acid (HCl).[1][4] This reaction is often rapid, even with trace amounts of moisture from the atmosphere, leading to reagent degradation, reduced yield of the desired product, and the introduction of impurities into the reaction mixture.[1][3]

Q3: What are the main challenges when working with this compound?

The primary challenges include:

  • Hydrolysis: Its extreme sensitivity to moisture requires stringent anhydrous conditions.[1][3]

  • Side Reactions: The presence of the hydroxyl group can lead to intermolecular esterification or polymerization, especially at elevated temperatures.[1]

  • Safety: It is a hazardous compound that can be toxic, corrosive, and flammable, requiring careful handling in a well-ventilated area.[2][5]

Q4: How can I minimize hydrolysis during storage?

To minimize hydrolysis during storage, this compound should be stored under strictly anhydrous conditions.[3] This includes:

  • Storing in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Keeping it in a cool, dry place. Accelerated degradation tests show significantly less hydrolysis at 4°C compared to 40°C.[1]

  • Using Sure/Seal™ bottles or similar packaging that allows for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.[8]

  • Storing over molecular sieves (e.g., 3Å) can help scavenge any residual moisture.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired product Hydrolysis of this compound: Reagent may have degraded due to improper storage or handling. Reaction conditions may not be sufficiently anhydrous.Verify reagent quality: Test a small sample for purity before use. Ensure anhydrous conditions: Dry all glassware in an oven (e.g., 125°C overnight) and cool under an inert gas stream.[8] Use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).[1] Use fresh reagent: If possible, use freshly prepared or newly purchased this compound.
Side reactions (e.g., polymerization): The hydroxyl group of one molecule may be reacting with the acyl chloride of another.Protect the hydroxyl group: Consider using a protecting group for the hydroxyl moiety before performing the reaction. Control temperature: Run the reaction at low temperatures (e.g., 0-5°C) to minimize side reactions.[1]
Formation of unexpected byproducts Reaction with nucleophilic impurities: The solvent or other reagents may contain nucleophilic impurities (e.g., water, alcohols).Purify solvents and reagents: Ensure all materials are of high purity and free from nucleophilic contaminants.
Intermolecular reactions: As mentioned above, self-reaction can occur.Slow addition: Add the this compound slowly to the reaction mixture to maintain a low concentration and reduce the chance of self-reaction.
Difficulty in purifying the product Presence of 3-hydroxypropanoic acid: This indicates hydrolysis has occurred.Aqueous workup: A mild aqueous wash may remove the water-soluble 3-hydroxypropanoic acid, but care must be taken if the desired product is also water-sensitive.
Polymeric material: High molecular weight byproducts can complicate purification.Chromatography: Column chromatography is often effective for separating the desired product from polymeric impurities.

Experimental Protocols

Protocol 1: General Handling of this compound

Given its sensitivity to moisture, all manipulations of this compound should be performed using appropriate techniques for handling air- and moisture-sensitive compounds.

Workflow for Handling this compound

A Prepare Anhydrous Glassware (Oven-dried, cooled under inert gas) B Establish Inert Atmosphere (Nitrogen or Argon) A->B C Equilibrate Reagent to Room Temperature B->C D Withdraw Reagent (Use dry syringe/cannula) C->D E Add to Anhydrous Reaction Mixture D->E F Store Remaining Reagent Properly (Under inert atmosphere, sealed) E->F

Caption: Workflow for handling moisture-sensitive this compound.

Protocol 2: Protection of the Hydroxyl Group with a Silyl Ether

To prevent side reactions involving the hydroxyl group, it can be protected as a silyl ether. This protocol provides a general method for the protection of 3-hydroxypropanoic acid before its conversion to the acyl chloride.

Experimental Steps:

  • Dissolve 3-hydroxypropanoic acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid in an anhydrous solvent (e.g., dichloromethane or THF).

  • Add a base: Add a suitable base (e.g., triethylamine or imidazole) to the solution.

  • Add the silylating agent: Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl)) at 0°C.

  • Monitor the reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup and purification: Quench the reaction, perform an aqueous workup, and purify the silyl-protected 3-hydroxypropanoic acid by column chromatography.

  • Convert to acyl chloride: The purified protected acid can then be converted to the acyl chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride under anhydrous conditions.[1][9]

Logical Flow for Hydroxyl Group Protection

cluster_0 Protection Strategy Start 3-Hydroxypropanoic Acid Protect React with Silylating Agent (e.g., TBDMSCl) and Base Start->Protect Protected_Acid Silyl-Protected 3-Hydroxypropanoic Acid Protect->Protected_Acid Chlorinate React with Chlorinating Agent (e.g., Oxalyl Chloride) Protected_Acid->Chlorinate Protected_Acyl_Chloride Protected this compound Chlorinate->Protected_Acyl_Chloride

Caption: Pathway for protecting the hydroxyl group before forming the acyl chloride.

Protocol 3: Monitoring Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound and quantify the extent of its hydrolysis to 3-hydroxypropanoic acid.

Methodology:

  • Derivatization: Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A derivatization step is often employed.[10] A common method involves reacting the sample with a nucleophile (e.g., an amine or an alcohol) under controlled conditions to form a stable derivative (an amide or ester, respectively).

  • Sample Preparation:

    • Carefully prepare a stock solution of the this compound sample in an anhydrous aprotic solvent (e.g., acetonitrile).

    • In a separate vial, have a solution of the derivatizing agent.

    • Add a known volume of the acyl chloride solution to the derivatizing agent solution.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection is commonly used, with the wavelength chosen based on the chromophore of the derivative.

  • Quantification: The amount of the derivative corresponding to this compound and any derivative formed from 3-hydroxypropanoic acid can be quantified by comparing the peak areas to those of known standards.

Quantitative Data Summary

The following table summarizes the stability of acyl chlorides under different conditions, providing a general guideline for handling this compound.

ParameterConditionObservationImplication for this compound
Storage Temperature 40°C / 75% Relative Humidity15% hydrolysis in 7 days.[1]Elevated temperatures significantly accelerate hydrolysis. Store refrigerated.
4°C / Dry N₂<2% hydrolysis in 7 days.[1]Cold, inert conditions are crucial for maintaining purity.
Solvent Nucleophilicity WaterRapid hydrolysis.[11][12]Avoid protic and nucleophilic solvents unless they are intended reactants.
Reaction Kinetics with Amines Primary amines at 25°CSecond-order kinetics, k ≈ 0.15 M⁻¹s⁻¹.[1]Reactions with nucleophiles are generally fast.

This technical support center provides a foundation for the safe and effective use of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[5]

References

Optimizing reaction conditions for 3-Hydroxypropanoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Hydroxypropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

Low product yield, formation of impurities, and challenges in product isolation are common hurdles in the synthesis of this compound. The following guides address these specific issues in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a significantly lower than expected yield. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Key areas to investigate include:

  • Presence of Moisture: this compound is highly susceptible to hydrolysis, which will convert it back to 3-hydroxypropanoic acid.[1] It is crucial to conduct the reaction under strictly anhydrous conditions.

    • Troubleshooting:

      • Thoroughly dry all glassware in an oven prior to use.

      • Use anhydrous solvents.

      • Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The reaction is typically performed at low temperatures (0-5°C) to minimize side reactions.[1] Deviations from this range can impact yield.

    • Troubleshooting:

      • Use an ice bath to maintain the reaction temperature between 0°C and 5°C.

      • Add the chlorinating agent dropwise to control any exothermic processes.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique, such as TLC or in-situ IR spectroscopy.

      • Ensure a slight excess of the chlorinating agent is used.

Table 1: Effect of Reaction Parameters on Yield

ParameterConditionExpected Outcome on YieldTroubleshooting Action
Moisture Presence of waterDecreased yield due to hydrolysisUse anhydrous reagents and dry glassware
Temperature > 5°CDecreased yield due to side reactionsMaintain temperature at 0-5°C
Reaction Time InsufficientIncomplete conversion, lower yieldIncrease reaction time and monitor progress
Stoichiometry Insufficient chlorinating agentIncomplete conversion, lower yieldUse a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: The bifunctional nature of 3-hydroxypropanoic acid makes it prone to several side reactions. The primary impurities to consider are:

  • Polymeric materials: The hydroxyl and acyl chloride functionalities can react intermolecularly to form polyesters. This is more likely at higher temperatures.

  • 3-Chloropropanoyl chloride: The hydroxyl group can be substituted by a chlorine atom, especially when using an excess of the chlorinating agent or at elevated temperatures.

  • Esters: If an alcohol is present (e.g., as a solvent or impurity), it can react with the product to form an ester.[1]

Table 2: Common Impurities and Mitigation Strategies

ImpurityFormation PathwayMitigation Strategy
Polyesters Intermolecular reaction of hydroxyl and acyl chloride groupsMaintain low reaction temperature (0-5°C)
3-Chloropropanoyl chloride Substitution of the hydroxyl groupUse a minimal excess of chlorinating agent; maintain low temperature
Esters Reaction with alcohol impuritiesUse non-alcoholic, anhydrous solvents (e.g., dichloromethane)

Frequently Asked Questions (FAQs)

Q3: Which chlorinating agent is better for this synthesis: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

A3: Both thionyl chloride and oxalyl chloride are effective for converting 3-hydroxypropanoic acid to this compound.[1] The choice often depends on the specific requirements of the subsequent steps and desired purity.

  • Thionyl chloride (SOCl₂): This reagent is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.[1]

  • Oxalyl chloride ((COCl)₂): Reactions with oxalyl chloride can be faster and may result in higher yields.[1] The byproducts (CO, CO₂, and HCl) are also gaseous. A patent for a related synthesis mentions the use of 2M oxalyl chloride in dichloromethane.[2]

Table 3: Comparison of Common Chlorinating Agents

Chlorinating AgentByproductsAdvantagesDisadvantages
Thionyl chloride (SOCl₂) ** SO₂, HCl (gaseous)Cost-effective, gaseous byproductsCan lead to the formation of 3-chloropropanoyl chloride
Oxalyl chloride ((COCl)₂) **CO, CO₂, HCl (gaseous)Faster reaction, potentially higher yieldsMore expensive than thionyl chloride

Q4: How can I purify the synthesized this compound?

Q5: Is it necessary to protect the hydroxyl group before the chlorination step?

A5: While direct chlorination is the most common approach, protecting the hydroxyl group is a viable strategy to prevent side reactions. This involves a two-step process:

  • Protection: The hydroxyl group can be protected using a suitable protecting group (e.g., as a silyl ether or an acetate ester).

  • Chlorination: The carboxylic acid is then converted to the acyl chloride.

  • Deprotection: The protecting group is removed to yield this compound.

This method can lead to a cleaner product but adds extra steps to the synthesis, potentially lowering the overall yield.

Experimental Protocols

The following are generalized protocols based on the literature for the synthesis of acyl chlorides from carboxylic acids. These should be adapted and optimized for the specific case of 3-hydroxypropanoic acid.

Protocol 1: Synthesis using Thionyl Chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-hydroxypropanoic acid (1 equivalent) and an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the flask in an ice bath to 0°C. Add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of gas ceases.

  • Workup: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 3-hydroxypropanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the flask in an ice bath to 0°C. Add oxalyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, keeping the temperature below 5°C.

  • Completion: After the addition, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for another 1-2 hours. The reaction is often complete when gas evolution stops.

  • Workup: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

Visualizations

Reaction_Pathway 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid This compound This compound 3-Hydroxypropanoic Acid->this compound + Chlorinating Agent (SOCl₂ or (COCl)₂) Chlorinating Agent Chlorinating Agent Chlorinating Agent->this compound Side Products Side Products This compound->Side Products Undesired Reactions Polymerization Polymerization Side Products->Polymerization Esterification Esterification Side Products->Esterification 3-Chloropropanoyl Chloride 3-Chloropropanoyl Chloride Side Products->3-Chloropropanoyl Chloride

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions Low Yield or Impure Product Low Yield or Impure Product Check Reaction Conditions Check Reaction Conditions Low Yield or Impure Product->Check Reaction Conditions Analyze Product Purity Analyze Product Purity Low Yield or Impure Product->Analyze Product Purity Ensure Anhydrous Conditions Ensure Anhydrous Conditions Check Reaction Conditions->Ensure Anhydrous Conditions Control Temperature (0-5°C) Control Temperature (0-5°C) Check Reaction Conditions->Control Temperature (0-5°C) Optimize Reaction Time Optimize Reaction Time Check Reaction Conditions->Optimize Reaction Time Adjust Stoichiometry Adjust Stoichiometry Check Reaction Conditions->Adjust Stoichiometry Purify by Vacuum Distillation Purify by Vacuum Distillation Analyze Product Purity->Purify by Vacuum Distillation

References

3-Hydroxypropanoyl chloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypropanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly reactive?

A1: this compound (CAS 109608-73-3) is a bifunctional organic compound with the chemical formula C₃H₅ClO₂. It possesses both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group. Its high reactivity stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group, which makes it a prime target for nucleophilic attack.[1] This reactivity makes it a valuable intermediate in organic synthesis, particularly for producing esters and amides.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are:

  • Hydrolysis: Due to the high reactivity of the acyl chloride group, it readily reacts with water to hydrolyze back to 3-hydroxypropanoic acid. This reaction is rapid and can be initiated even by atmospheric moisture.[1]

  • Self-esterification/Polymerization: The presence of both a hydroxyl group and an acyl chloride group on the same molecule allows for intermolecular reactions. One molecule can act as a nucleophile (via its hydroxyl group) and another as an electrophile (via its acyl chloride group), leading to the formation of dimers, oligomers, and ultimately polyesters.[3][4]

Q3: How should I handle and store this compound to ensure its stability?

A3: To ensure the stability of this compound, it is crucial to handle and store it under anhydrous (dry) conditions.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, and strong bases.[5] The use of an inert atmosphere (e.g., nitrogen or argon) can further enhance stability. Some sources recommend storage at 2-8°C.

Q4: I am seeing unexpected byproducts in my reaction with this compound. What could be the cause?

A4: Unexpected byproducts when using this compound are often due to its degradation or side reactions. Common causes include:

  • Hydrolysis: If your reaction is not performed under strictly anhydrous conditions, the starting material may have partially hydrolyzed to 3-hydroxypropanoic acid, which may not react as intended or could lead to other byproducts.

  • Self-esterification/Polymerization: If the this compound has been stored improperly or for an extended period, it may have started to form oligomers or polymers. These would appear as higher molecular weight impurities in your reaction mixture.

  • Reaction with Solvents: If you are using a protic solvent (e.g., an alcohol), it will react with the this compound to form an ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Solution
Low or no yield of the desired product Degradation of this compound starting material.- Ensure the this compound is fresh and has been stored under strictly anhydrous conditions.- Before use, consider purifying the this compound by distillation under reduced pressure to remove any degradation products.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Reaction conditions are not optimal.- For reactions with nucleophiles, consider the use of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.- Optimize reaction temperature and time.
Presence of a significant amount of 3-hydroxypropanoic acid in the reaction mixture Hydrolysis of this compound.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere.
Formation of a viscous or solid material in the reaction or during workup Polymerization of this compound.- Use fresh this compound.- Keep reaction temperatures low to minimize polymerization.- Consider protecting the hydroxyl group of this compound if it is not the intended reactive site.
Inconsistent results between experiments Variable quality of this compound.- Establish a quality control check for each new batch of this compound, for example, by using a validated analytical method like HPLC with derivatization to determine purity.

Stability Data

Quantitative data on the stability of this compound is limited in publicly available literature. The following table summarizes the available data.

Condition Time Degradation Product Extent of Degradation Source
40°C / 75% Relative Humidity7 daysHydrolysis Product15%[1]
4°C / Dry Nitrogen7 daysHydrolysis Product< 2%[1]

Note: The data above highlights the critical importance of low temperature and anhydrous conditions for the stability of this compound. Further stability studies under various pH conditions and in different solvents are recommended for specific applications.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.

1. Objective: To evaluate the stability of this compound under various storage conditions.

2. Materials:

  • This compound (of known purity)

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane)

  • Vials with inert caps

  • Stability chambers with controlled temperature and humidity

  • HPLC system with a UV detector

  • Derivatization reagent (e.g., 2-nitrophenylhydrazine)[6]

  • Reference standards for this compound and 3-hydroxypropanoic acid

3. Procedure:

  • Sample Preparation:

    • Aliquot the this compound into vials under an inert atmosphere.

    • For testing in solution, prepare solutions of known concentration in the desired anhydrous solvent(s).

  • Storage Conditions:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.

    • Intermediate testing (if significant change in accelerated testing): 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency:

    • Long-term testing: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated testing: 0, 3, 6 months.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method. Due to the high reactivity and poor chromophore of this compound, a derivatization method is recommended.

    • Derivatization: React the sample with a suitable derivatizing agent (e.g., 2-nitrophenylhydrazine) to form a stable, UV-active derivative.[6]

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

      • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[6]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Quantify the amount of remaining this compound and the formation of the primary degradation product, 3-hydroxypropanoic acid (which can also be derivatized or analyzed separately).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation and identify any trends.

Degradation Pathways and Troubleshooting Workflow

Degradation Pathways of this compound

HPC 3-Hydroxypropanoyl Chloride HPA 3-Hydroxypropanoic Acid HPC->HPA Hydrolysis (+ H2O) Dimer Dimer HPC->Dimer Self-esterification (+ HPC) Polymer Polyester Dimer->Polymer Polymerization (+ n HPC)

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for this compound Experiments

start Experiment with This compound issue Unexpected Outcome? (e.g., low yield, byproducts) start->issue check_purity Check Purity of Starting Material issue->check_purity Yes end Successful Experiment issue->end No degraded Degraded? check_purity->degraded purify Purify or Use Fresh Batch degraded->purify Yes check_conditions Review Reaction Conditions degraded->check_conditions No purify->start anhydrous Anhydrous? check_conditions->anhydrous dry_reagents Use Anhydrous Reagents/Solvents anhydrous->dry_reagents No optimize Optimize Temperature, Time, Stoichiometry anhydrous->optimize Yes dry_reagents->start optimize->start

Caption: A logical workflow for troubleshooting common experimental issues.

References

Anhydrous conditions for working with 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Hydroxypropanoyl Chloride

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the critical requirement of maintaining anhydrous conditions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are anhydrous conditions so critical for its use?

A1: this compound (C₃H₅ClO₂) is a bifunctional organic compound featuring both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group.[1][2] This dual functionality makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals like TNF-α inhibitors.[2][3][4]

Anhydrous (water-free) conditions are absolutely essential when working with this reagent. The acyl chloride group is extremely susceptible to hydrolysis; it readily reacts with water to revert to the less reactive 3-hydroxypropanoic acid, releasing corrosive hydrochloric acid (HCl) gas in the process.[1][2][5][6] This side reaction will consume the starting material, significantly lower the yield of your desired product, and introduce impurities into the reaction mixture. All reactions involving acyl chlorides must be performed in a moisture-free environment.[5][7]

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed, moisture-resistant container under an inert atmosphere, such as nitrogen or argon.[1] Recommended storage temperature is between 2–8°C in a refrigerator.[1][4]

Q3: What are the primary hazards associated with this compound?

A3: this compound is a hazardous chemical that must be handled with appropriate safety precautions.[2] It is corrosive and can cause severe skin burns and eye irritation.[1][2] Inhalation of its vapors can irritate the respiratory tract.[2] Upon contact with moisture, it releases corrosive HCl gas.[2] Always handle this reagent in a well-ventilated fume hood while wearing personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Which solvents are recommended for reactions involving this compound?

A4: It is crucial to use anhydrous solvents to prevent hydrolysis.[1] The choice of solvent depends on the specific reaction, but common options include dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF). These solvents must be thoroughly dried before use.

Troubleshooting Guide

Problem: My reaction yield is very low or I only recovered the starting carboxylic acid.

This is the most common issue when working with this compound and almost always points to moisture contamination.

  • Possible Cause 1: Inadequate drying of glassware.

    • Solution: All glassware must be rigorously dried before use. The recommended procedure is to oven-dry all glassware at >120°C for several hours (or overnight) and then allow it to cool in a desiccator over a drying agent (e.g., silica gel, P₂O₅). Assembling the apparatus while still hot and flushing with an inert gas like nitrogen or argon as it cools is also a highly effective technique.

  • Possible Cause 2: Use of wet solvents or reagents.

    • Solution: Use only commercially available anhydrous solvents or solvents that have been freshly distilled from an appropriate drying agent. Ensure that all other reagents, including your nucleophile and any non-basic catalysts, are also free of water. A workflow for setting up a reaction under anhydrous conditions is detailed below.

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Problem: I am observing the formation of significant byproducts, possibly polymers.

  • Possible Cause: Intermolecular side reactions.

    • Solution: The bifunctional nature of this compound means it can react with itself; the hydroxyl group of one molecule can act as a nucleophile, attacking the acyl chloride of another, leading to oligomers or polymers. To minimize this, reactions are often conducted at reduced temperatures (e.g., 0–5°C) to control reactivity.[1] Additionally, adding the this compound slowly (dropwise) to a solution of the primary nucleophile ensures it is more likely to react with the intended target rather than itself. For particularly sensitive substrates, protecting the hydroxyl group before converting the carboxylic acid to the acyl chloride may be a necessary synthetic strategy.

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Data Summary and Key Parameters

The success of reactions with this compound is qualitatively dependent on the exclusion of water. While specific quantitative data on yield versus parts-per-million of water is highly substrate-dependent, the general principle is that drier conditions lead to higher yields and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109608-73-3[1][2][3][4][8][9][10][11][12]
Molecular Formula C₃H₅ClO₂[1][8][9][10][11]
Molecular Weight 108.52 g/mol [2][4][8][10]
Appearance Colorless to pale yellow liquid[2]
Key Functional Groups Acyl Chloride (-COCl), Hydroxyl (-OH)[1][2]

Table 2: Troubleshooting Summary

ProblemLikely CauseRecommended Solution
Low/No Yield Moisture contaminationRigorously dry all glassware, solvents, and reagents. Use an inert atmosphere.[1][5][7]
Polymeric Byproducts Intermolecular self-reactionMaintain low reaction temperatures (0–5°C).[1] Add the acyl chloride slowly to the nucleophile.
Reaction Fails to Start Degraded ReagentUse a fresh bottle or a newly opened container of this compound. Verify the quality of other reagents.

Experimental Protocols

General Protocol for Esterification using this compound under Anhydrous Conditions

This protocol provides a general methodology for reacting this compound with an alcohol. Note: This is a representative example; specific quantities and conditions should be optimized for your particular substrate.

  • Glassware Preparation: Dry a round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C overnight. Assemble the apparatus hot while flushing with dry nitrogen gas and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane.[13][14]

  • Reaction Setup: Place the flask in an ice-water bath to cool the solution to 0°C.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled solution of the alcohol over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.

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// Edges start -> check_water; check_water -> check_temp [label="Yes"]; check_water -> solution_water [label="No"]; check_temp -> check_reagent [label="Yes"]; check_temp -> solution_temp [label="No"]; check_reagent -> solution_reagent [label="No"]; } .dot Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Safe Handling of 3-Hydroxypropanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and handling protocols for researchers, scientists, and drug development professionals working with 3-Hydroxypropanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is toxic and corrosive, capable of causing severe skin burns and eye damage.[1] Inhalation of its vapors can irritate the respiratory tract.[1] Furthermore, it is flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][3]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][4]

Q3: What type of gloves should I use when handling this compound?

  • Butyl rubber or Viton® gloves are often recommended for handling highly corrosive chemicals and offer good resistance to a wide range of hazardous substances.[3]

  • Neoprene gloves can also provide good resistance to acids, and alkalis.[3]

  • Nitrile gloves may offer some protection against splashes, but they are generally not recommended for prolonged contact with strong acids or reactive organic halides.[1][3][5] It is advisable to wear two pairs of gloves (double-gloving), with a thicker, more resistant outer glove. Always inspect gloves for any signs of degradation or perforation before use.

Q4: Is a standard laboratory coat sufficient protection?

A4: A standard cloth laboratory coat is not sufficient. A flame-resistant and chemically impervious gown or apron should be worn over a lab coat to protect against splashes and potential ignition sources.[4]

Q5: When is respiratory protection necessary?

A5: Respiratory protection is necessary when working with this compound outside of a certified chemical fume hood, or if there is a risk of vapor inhalation. A full-facepiece respirator with a chemical cartridge suitable for organic vapors and acid gases is recommended in such situations.[6] A fit-tested N95 or N100 respirator may be appropriate for protection against airborne particles but not vapors.[6]

Q6: How should I properly store this compound?

A6: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is crucial to store it away from water and incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent violent reactions.[2]

Q7: What is the correct procedure for disposing of waste contaminated with this compound?

A7: All waste contaminated with this compound should be collected in a suitable, closed, and properly labeled container for hazardous waste disposal.[4] Do not mix it with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data on Personal Protective Equipment

The selection of appropriate PPE is critical. The following table summarizes key considerations for different types of PPE when handling this compound.

PPE TypeMaterial/SpecificationProtection LevelKey Considerations
Hand Protection Butyl Rubber / Viton®Excellent Recommended for direct handling and prolonged contact.
NeopreneGood Suitable for many applications, offers good chemical resistance.[3]
NitrileFair to Poor Suitable for incidental splash protection only; must be changed immediately upon contact.[1][5] Not for immersion or prolonged contact.
Eye Protection Chemical Splash Goggles & Face ShieldExcellent A full face shield must be worn in conjunction with chemical splash goggles.[6]
Body Protection Flame-Resistant, Chemically Impervious Gown/ApronExcellent Worn over a standard lab coat for maximum protection.
Respiratory Protection Full-Facepiece Respirator with Organic Vapor/Acid Gas CartridgeExcellent Required when not working in a fume hood or when vapor exposure is possible.[6]
Air-Purifying Respirator (APR)Good Must be fit-tested and used with appropriate cartridges.

Experimental Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Hazard Assessment:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station and confirm they are accessible.[2]

    • Assemble all necessary PPE as outlined in the table above.

  • Personal Protective Equipment (PPE) Donning:

    • Don a flame-resistant lab coat.

    • Wear a chemically impervious apron or gown.

    • Put on the first pair of appropriate gloves (e.g., nitrile for dexterity).

    • Put on the second, more robust pair of gloves (e.g., butyl rubber).

    • Wear chemical splash goggles and a full-face shield.

    • If required, don a properly fitted respirator.

  • Handling and Experimental Procedure:

    • Perform all manipulations of this compound inside a certified chemical fume hood.[2]

    • Use only non-sparking tools and equipment to prevent ignition.[2]

    • Ensure all equipment is grounded to prevent static discharge.[2]

    • Handle the chemical with care to avoid splashes and the generation of aerosols.

    • Keep the container tightly closed when not in use.

  • Spill and Emergency Procedures:

    • In case of a small spill within the fume hood, use an appropriate absorbent material (e.g., dry sand or a commercial sorbent for reactive chemicals). Do not use water.

    • For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

    • Remove all sources of ignition.[4]

  • Waste Disposal and Decontamination:

    • Dispose of all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.[4]

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound.

    • Wash hands and forearms thoroughly after removing gloves.

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Plan to handle This compound fume_hood Will all work be performed in a certified chemical fume hood? start->fume_hood respirator Wear a full-facepiece respirator with appropriate cartridges. fume_hood->respirator No no_respirator Respirator may not be required, but assess inhalation risk. fume_hood->no_respirator Yes body_protection Wear a flame-resistant, chemically impervious apron/gown over a lab coat. respirator->body_protection no_respirator->body_protection eye_protection Wear chemical splash goggles AND a full-face shield. body_protection->eye_protection hand_protection Select appropriate gloves. Double-gloving is recommended. eye_protection->hand_protection glove_type What is the nature of contact? hand_protection->glove_type direct_contact Use Butyl Rubber or Viton® gloves as the outer pair. glove_type->direct_contact Direct/Prolonged splash_contact Use Neoprene or heavy-duty Nitrile gloves as the outer pair. Change immediately upon contact. glove_type->splash_contact Incidental Splash end Proceed with experiment following safe handling protocols. direct_contact->end splash_contact->end

Caption: PPE selection workflow for this compound.

References

Troubleshooting low yield in 3-Hydroxypropanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxypropanoyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is through the direct acyl chlorination of 3-hydroxypropanoic acid.[1] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] These reagents convert the carboxylic acid functional group into a more reactive acyl chloride.[1]

Q2: What are the primary advantages of using thionyl chloride (SOCl₂) versus oxalyl chloride ((COCl)₂)?

Both reagents are effective for the synthesis of this compound. Thionyl chloride is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1] Oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl) and is known for reactions that can be faster and potentially result in higher yields compared to thionyl chloride.[1]

Q3: What are the key challenges in the synthesis of this compound?

The primary challenge stems from the bifunctional nature of the molecule, which contains both a hydroxyl (-OH) group and a carboxylic acid. The hydroxyl group can participate in side reactions, such as intermolecular esterification leading to oligomerization or polymerization.[1] Additionally, the acyl chloride product is highly susceptible to hydrolysis, meaning that rigorous anhydrous (dry) conditions are crucial for a successful reaction.[1]

Q4: How can I minimize side reactions involving the hydroxyl group?

To mitigate unwanted side reactions, the synthesis is typically conducted under specific conditions. These include:

  • Low Temperatures: Running the reaction at reduced temperatures, often between 0-5°C, can help to control the reactivity and minimize side product formation.[1]

  • Anhydrous Conditions: The use of dry solvents and glassware, along with an inert atmosphere (e.g., nitrogen or argon), is essential to prevent hydrolysis of the acyl chloride.[1]

  • Inert Solvent: A non-reactive solvent, such as dichloromethane, is commonly used.[1]

An alternative strategy involves a two-step approach where the hydroxyl group is first protected, for example, as a silyl ether. Following the chlorination of the carboxylic acid, the protecting group is then removed.[1]

Q5: What are the expected spectroscopic signatures for this compound?

For structural confirmation and purity assessment, the following spectroscopic data are characteristic:

  • ¹H NMR: In a deuterated chloroform (CDCl₃) solvent, you can expect to see a signal for the methylene protons adjacent to the acyl chloride group (-CH₂COCl) at approximately δ 2.8 ppm. The methylene protons next to the hydroxyl group (-CH₂OH) typically appear around δ 4.3 ppm.[1]

  • IR Spectroscopy: A strong absorption band around 1800 cm⁻¹ is indicative of the carbonyl (C=O) stretch in the acyl chloride. A broad absorption band in the 3200-3600 cm⁻¹ region corresponds to the hydroxyl (O-H) group stretch.[1]

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving potential problems.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_conditions Verify Anhydrous Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality and Stoichiometry check_conditions->check_reagents Conditions are anhydrous solution_moisture Dry solvents and glassware thoroughly. Use fresh, anhydrous reagents. Conduct reaction under inert atmosphere. check_conditions->solution_moisture Moisture present? check_temp Evaluate Reaction Temperature Control check_reagents->check_temp Reagents are of high quality solution_reagents Use freshly opened or purified chlorinating agent. Ensure correct stoichiometry (slight excess of chlorinating agent may be beneficial). Consider a different chlorinating agent. check_reagents->solution_reagents Reagents compromised? check_workup Review Work-up and Purification Procedure check_temp->check_workup Temperature was controlled solution_temp Maintain temperature at 0-5°C during addition of reagents. Monitor for any exotherms. check_temp->solution_temp Poor temperature control? solution_workup Minimize exposure to moisture during work-up. Ensure efficient removal of byproducts. Consider in situ use of the crude product to avoid degradation during purification. check_workup->solution_workup Issues with work-up? end_node Improved Yield solution_moisture->end_node solution_reagents->end_node solution_temp->end_node solution_workup->end_node

Caption: A decision tree to diagnose and resolve common causes of low yield.

Quantitative Data Summary

Chlorinating AgentTypical ByproductsRelative Reaction RateReported Yields (General)Key Considerations
Thionyl Chloride (SOCl₂) ** SO₂(g), HCl(g)ModerateGoodByproducts are gaseous and easily removed. Reaction may require heating.
Oxalyl Chloride ((COCl)₂) **CO(g), CO₂(g), HCl(g)FastOften higher than SOCl₂Reactions are often faster and can proceed at lower temperatures.
Phosphorus Trichloride (PCl₃) H₃PO₃(s)ModerateVariableNon-gaseous byproduct requires separation.
Phosphorus Pentachloride (PCl₅) POCl₃(l), HCl(g)FastGoodNon-gaseous byproduct (POCl₃) needs to be removed, often by fractional distillation.

Key Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using thionyl chloride and oxalyl chloride. Note: These are generalized protocols and may require optimization.

Protocol 1: Synthesis using Thionyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a scrubber), add 3-hydroxypropanoic acid.

  • Solvent Addition: Add anhydrous dichloromethane via a syringe under an inert atmosphere of nitrogen or argon. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure. The crude this compound can be used directly for the next step or purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add 3-hydroxypropanoic acid and anhydrous dichloromethane.

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add oxalyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound. Due to its reactivity, it is often best to use the crude product immediately in the subsequent reaction step. A patent describes the preparation from 3-hydroxypropionic acid using oxalyl chloride (2M in CH2Cl2).[2]

Signaling Pathways and Logical Relationships

Diagram: Reaction Mechanism of 3-Hydroxypropanoic Acid to this compound

Reaction_Mechanism General Reaction Mechanism for Acyl Chloride Formation cluster_thionyl With Thionyl Chloride (SOCl2) cluster_oxalyl With Oxalyl Chloride ((COCl)2) RCOOH_SOCl2 3-Hydroxypropanoic Acid (R-COOH) Intermediate_SOCl2 Chlorosulfite Intermediate RCOOH_SOCl2->Intermediate_SOCl2 + SOCl₂ SOCl2 SOCl₂ Product_SOCl2 This compound (R-COCl) Intermediate_SOCl2->Product_SOCl2 + Cl⁻ - SO₂ - H⁺ Byproducts_SOCl2 SO₂ + HCl RCOOH_COCl2 3-Hydroxypropanoic Acid (R-COOH) Intermediate_COCl2 Reactive Intermediate RCOOH_COCl2->Intermediate_COCl2 + (COCl)₂ COCl2 (COCl)₂ Product_COCl2 This compound (R-COCl) Intermediate_COCl2->Product_COCl2 + Cl⁻ - CO₂ - CO - H⁺ Byproducts_COCl2 CO₂ + CO + HCl

Caption: Simplified reaction pathways for the formation of this compound.

This technical support guide is intended to assist researchers in successfully performing and troubleshooting the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Temperature control to minimize side reactions of 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of 3-Hydroxypropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions through precise temperature control and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound to minimize side reactions?

A1: The recommended temperature range for the synthesis of this compound is 0–5°C.[1] Maintaining this low temperature is crucial to minimize side reactions, such as polymerization and other undesired transformations involving the hydroxyl group.

Q2: What are the primary side reactions to be concerned about during the synthesis of this compound?

A2: The main side reaction is polymerization involving the free hydroxyl group of the molecule. This is more likely to occur at elevated temperatures. Other potential side reactions include the formation of esters if alcohols are present as impurities and hydrolysis of the acyl chloride back to 3-hydroxypropanoic acid in the presence of moisture.

Q3: Which chlorinating agent is best for the synthesis of this compound: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

A3: Both thionyl chloride and oxalyl chloride are effective for converting 3-hydroxypropanoic acid to this compound.

  • Thionyl chloride produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1]

  • Oxalyl chloride also produces gaseous byproducts (CO and CO₂) and may offer faster reaction times and potentially higher yields.[1] The choice between the two often depends on the specific experimental setup, safety considerations, and desired purity of the final product.

Q4: Why is it critical to maintain anhydrous conditions during the synthesis?

A4: this compound, like other acyl chlorides, is highly sensitive to moisture. Water will hydrolyze the acyl chloride functional group, converting it back to the starting material, 3-hydroxypropanoic acid, which will reduce the yield of the desired product.[1]

Q5: How does the stability of this compound change with temperature?

A5: this compound is thermally sensitive. At temperatures above the recommended 0–5°C range, the rate of decomposition and polymerization increases significantly. For storage, it is recommended to keep the compound at low temperatures in a tightly sealed container under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Reaction temperature was too high. Ensure the reaction is maintained between 0–5°C using an ice bath or a cryo-cooler. Monitor the internal reaction temperature closely.
Presence of moisture in the reaction. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient chlorinating agent. Use a fresh bottle of thionyl chloride or oxalyl chloride. Older reagents can decompose and lose their reactivity.
Formation of a viscous, polymeric material Reaction temperature exceeded the optimal range. Immediately cool the reaction mixture. In future experiments, ensure stringent temperature control and consider a slower, dropwise addition of the chlorinating agent to manage any exotherm.
High concentration of reactants. Consider diluting the reaction mixture with an appropriate anhydrous solvent, such as dichloromethane, to reduce the proximity of reactive molecules.
Product decomposes during workup or purification Elevated temperatures during solvent removal. Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cooled water bath).
Exposure to atmospheric moisture. Minimize the exposure of the product to air during transfer and purification steps. Work quickly and under an inert atmosphere whenever possible.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol describes the synthesis of this compound from 3-hydroxypropanoic acid using thionyl chloride as the chlorinating agent.

Materials:

  • 3-Hydroxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. The entire apparatus should be under a positive pressure of an inert gas.

  • Reactant Preparation: Dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane in the round-bottom flask.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution of 3-hydroxypropanoic acid via the dropping funnel. Maintain the temperature of the reaction mixture between 0–5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0–5°C for 2-3 hours.

  • Workup: Once the reaction is complete, carefully and slowly remove the excess thionyl chloride and solvent under reduced pressure, ensuring the temperature remains low.

  • Purification: The crude this compound can be purified by vacuum distillation. It is crucial to keep the temperature as low as possible during distillation to prevent decomposition.

Visualizations

Experimental Workflow for Synthesis

G A 1. Setup Apparatus (Dry glassware, inert atmosphere) B 2. Dissolve 3-Hydroxypropanoic Acid in Anhydrous Dichloromethane A->B C 3. Cool to 0-5°C B->C D 4. Slow Addition of Thionyl Chloride C->D E 5. Reaction at 0-5°C (2-3 hours) D->E F 6. Low-Temperature Solvent Removal E->F G 7. Vacuum Distillation F->G

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Minimizing Side Reactions

G A Successful Synthesis of This compound B Minimize Side Reactions B->A E Polymerization B->E prevents F Hydrolysis B->F prevents C Strict Temperature Control (0-5°C) C->B D Anhydrous Conditions D->B

Caption: Key factors to minimize side reactions in synthesis.

References

Purification techniques for synthesized 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized 3-Hydroxypropanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most likely impurities are unreacted 3-hydroxypropanoic acid and residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts.[1] Due to the bifunctional nature of this compound, oligomers or self-esterification products can also be present, especially if the reaction temperature was not adequately controlled.

Q2: Why is my synthesized this compound yellow, and how can I decolorize it?

A yellow tint in this compound can indicate the presence of colored impurities from the starting materials or byproducts from the chlorination reaction. It can also be a sign of decomposition. Purification via fractional distillation under reduced pressure is often effective in separating the colorless product from less volatile colored impurities. If distillation is not feasible, flash column chromatography on silica gel using a non-protic eluent system may be attempted, though care must be taken to minimize contact time with the stationary phase to prevent hydrolysis.

Q3: Is it always necessary to purify this compound before the next synthetic step?

Not always. Due to its high reactivity and susceptibility to hydrolysis and decomposition upon purification, it is sometimes recommended to use the crude this compound directly in the subsequent reaction.[2] This is particularly advisable if the subsequent reaction is tolerant of the likely impurities (e.g., unreacted starting acid) and if the desired product of the next step is more easily purified.

Q4: What are the key considerations for handling and storing purified this compound?

This compound is highly sensitive to moisture and should be handled under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[2] All glassware must be thoroughly dried. For storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, and at a low temperature (e.g., in a refrigerator at 2-8°C) to minimize decomposition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield After Purification - Hydrolysis of the acyl chloride during workup or purification.[2] - Decomposition at elevated temperatures during distillation. - Inefficient extraction or separation.- Ensure all solvents and glassware are rigorously dried. - Use a high-vacuum distillation to lower the boiling point.[2] - Consider using the crude product directly in the next step.[2]
Product Contaminated with Starting Material (3-Hydroxypropanoic Acid) - Incomplete reaction. - Hydrolysis of the product during purification.- Ensure the chlorinating agent was used in sufficient excess. - Perform fractional distillation to separate the higher-boiling starting material.[1][3] - Avoid any contact with water or protic solvents during workup.
Presence of Polymeric or Oligomeric Byproducts - Self-reaction (esterification) of the bifunctional molecule, often at elevated temperatures.- Maintain low reaction and purification temperatures.[4] - Consider protecting the hydroxyl group before chlorination if this is a persistent issue.
Product Rapidly Degrades Upon Standing - Presence of residual acid or moisture catalyzing decomposition.- Ensure thorough removal of HCl or other acidic byproducts. - Store under an inert atmosphere at low temperatures.

Purification Protocols

Fractional Distillation

Fractional distillation is the most common method for purifying liquid acyl chlorides.[1][3] It is effective at removing less volatile impurities like the starting carboxylic acid and more volatile impurities like excess thionyl chloride.

Protocol:

  • Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Equip the receiving flask with a drying tube or connect it to a nitrogen line to prevent moisture ingress.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound (Predicted: 182.1 ± 23.0 °C at atmospheric pressure; the boiling point will be significantly lower under vacuum).

  • It is highly recommended to perform the distillation under reduced pressure to minimize thermal decomposition.

Flash Column Chromatography

Flash chromatography can be used for the purification of acyl chlorides, but it requires careful execution to avoid hydrolysis on the silica gel.[2]

Protocol:

  • Use a dry-packed silica gel column.

  • Pre-elute the column with the chosen anhydrous eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in hexanes) to ensure the column is free of moisture.[2]

  • Dissolve the crude this compound in a minimal amount of the anhydrous mobile phase.

  • Quickly load the sample onto the column and begin elution.

  • Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography after derivatization, or GC-MS).

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Recrystallization

If the this compound is a solid at room temperature or forms a solid derivative, recrystallization can be an effective purification technique.

Protocol:

  • Select a suitable anhydrous, non-protic solvent system (e.g., toluene-hexane, diethyl ether).[1] Hydroxylic or basic solvents must be strictly avoided.[1]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to induce crystallization.

  • Isolate the crystals by filtration in a dry environment (e.g., in a glove box or under a blanket of inert gas).

  • Wash the crystals with a small amount of the cold, anhydrous solvent.

  • Dry the purified crystals thoroughly under high vacuum.[1]

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Range Key Advantages Key Disadvantages
Fractional Distillation >98%60-80%Effective for removing non-volatile and some volatile impurities.Potential for thermal decomposition.[2]
Flash Column Chromatography 95-99%40-70%Good for removing polar impurities.Risk of hydrolysis on the stationary phase; can be slow.[2]
Recrystallization >99%50-90%Can yield very pure product.Only applicable if the compound is a solid; requires a suitable solvent system.

Process Flowcharts

Purification_Decision_Tree start Crude this compound purity_check Assess Purity Requirement start->purity_check high_purity High Purity Required (>98%) purity_check->high_purity High moderate_purity Moderate Purity Sufficient purity_check->moderate_purity Moderate impurity_analysis Analyze Impurities high_purity->impurity_analysis use_crude Use Crude Product in Next Step moderate_purity->use_crude distillation Fractional Distillation solid_product Is Product Solid? distillation->solid_product chromatography Flash Chromatography recrystallization Recrystallization (if solid) non_volatile Non-Volatile Impurities impurity_analysis->non_volatile Predominantly polar_impurities Polar Impurities impurity_analysis->polar_impurities Significant non_volatile->distillation polar_impurities->chromatography solid_product->chromatography No solid_product->recrystallization Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting_Low_Yield start Low Yield After Purification check_hydrolysis Evidence of Hydrolysis? (e.g., presence of starting acid) start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No improve_anhydrous Improve Anhydrous Technique: - Oven-dry all glassware - Use anhydrous solvents - Work under inert atmosphere hydrolysis_yes->improve_anhydrous check_temp Was Purification Temperature High? hydrolysis_no->check_temp improve_anhydrous->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No lower_temp Lower Purification Temperature: - Use high-vacuum distillation - Perform chromatography at room temp temp_yes->lower_temp check_crude Consider Using Crude Product temp_no->check_crude lower_temp->check_crude

Caption: Troubleshooting workflow for low purification yield.

References

Incompatible materials to avoid with 3-Hydroxypropanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Hydroxypropanoyl chloride. It offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (CAS No. 109608-73-3) is a bifunctional organic compound with the molecular formula C₃H₅ClO₂.[1] It possesses both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group. Its high reactivity stems from the significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This reactivity makes it a valuable intermediate in various organic syntheses, including the development of pharmaceuticals.

Q2: What are the primary chemical families that are incompatible with this compound?

Due to its high reactivity, this compound is incompatible with a wide range of chemical families. The most critical to avoid are nucleophiles, which can readily react with the acyl chloride group in vigorous and often exothermic reactions. These families include:

  • Water and Moisture: Reacts, often violently, to form 3-hydroxypropanoic acid and corrosive hydrogen chloride (HCl) gas.[2][3] Anhydrous conditions are crucial for handling and storage.[3]

  • Alcohols: React to form esters and HCl gas. This reaction can be vigorous.

  • Amines (Primary and Secondary): React to form amides and ammonium chloride.[3] These reactions are typically very fast.

  • Bases and Alkalis: Strong bases can deprotonate the hydroxyl group and also catalyze rapid, and potentially hazardous, polymerization or decomposition.

  • Strong Oxidizing Agents: Can lead to dangerous and unpredictable reactions.

  • Carboxylic Acids: Can react to form acid anhydrides.

Q3: What are the immediate signs of an incompatibility reaction?

An incompatibility reaction can manifest in several ways, often rapidly. Be vigilant for the following signs:

  • Gas evolution: The release of steamy, acidic fumes (hydrogen chloride) is a common indicator of reaction with moisture or protic solvents.

  • Heat generation: Reactions are often exothermic and can lead to a rapid increase in temperature, potentially causing boiling or pressure buildup.

  • Color change: A change in the color of the reaction mixture can indicate a chemical transformation.

  • Precipitation: The formation of a solid precipitate may occur.

  • Vigorous boiling or splashing: A highly exothermic reaction can cause the solvent to boil violently.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Action
Fuming upon opening the container Exposure to atmospheric moisture.Work in a fume hood with low humidity or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dried before use.
Unexpectedly rapid or violent reaction Contamination of reagents or solvents with water or other nucleophiles. Incompatible reaction vessel material.Immediately cool the reaction vessel with an ice bath. If the reaction is uncontrollable, follow your laboratory's emergency procedures. Always add this compound slowly to the reaction mixture while monitoring the temperature.
Low or no yield of the desired product Degradation of this compound due to improper storage or handling. Presence of impurities in starting materials.Use freshly opened or properly stored this compound. Ensure all reactants and solvents are pure and anhydrous.
Corrosion or degradation of experimental apparatus Use of incompatible materials for reaction vessels, stirring bars, or transfer lines.Consult the material compatibility data in this guide. Use glassware (borosilicate) or other known resistant materials like PTFE for handling this compound.
Discoloration of the reaction mixture Side reactions or decomposition.Ensure the reaction is carried out at the recommended temperature and under an inert atmosphere. Analyze the mixture to identify byproducts and optimize reaction conditions.

Incompatible Materials Data

The following tables summarize the compatibility of various materials with acyl chlorides. This data is primarily based on information for acetyl chloride, a closely related compound, and should be used as a guideline. It is crucial to perform small-scale compatibility testing for your specific application and conditions.

Table 1: Chemical Reactivity and Quantitative Data

Incompatible SubstanceReaction ProductsEnthalpy of Reaction (ΔrH°) for Acetyl Chloride Hydrolysis (kJ/mol)Observations
Water3-Hydroxypropanoic acid, Hydrogen Chloride-94.47[4]Vigorous to violent reaction, highly exothermic, produces corrosive gas.[3][5]
Alcohols (e.g., Ethanol)3-Hydroxypropanoate ester, Hydrogen ChlorideNot availableExothermic reaction, produces corrosive gas.
Amines (e.g., Ethylamine)N-substituted 3-hydroxypropanamide, Amine hydrochlorideNot availableVery rapid and exothermic reaction.
Strong Bases (e.g., NaOH)Salt of 3-hydroxypropanoic acid, potential for polymerization/decompositionNot availableHighly exothermic and potentially hazardous.
Strong Oxidizing AgentsVarious oxidation/decomposition productsNot availableCan be explosive.

Table 2: Material Compatibility

Material CategoryMaterialCompatibility with Acyl ChloridesNotes
Plastics Polypropylene (PP)Not Recommended Rated as having "limited resistance" to "severe effect" with acetyl chloride.[6][7][8][9]
Polytetrafluoroethylene (PTFE)Excellent Generally resistant to a wide range of chemicals, including acetyl chloride (dry).[10][11][12][13][14]
Polyvinyl Chloride (PVC)Not Recommended Likely to be attacked.
Elastomers Viton® (Fluoroelastomer)Excellent (with caution) Rated as excellent with dry acetyl chloride, but compatibility should be verified.[15] Not compatible with ketones, which can be reaction byproducts.[16][17]
EPDM (Ethylene Propylene Diene Monomer)Not Recommended Generally poor resistance to chlorinated solvents and hydrocarbons.
Metals Stainless Steel (304, 316)Good (in anhydrous conditions) Anhydrous acyl chlorides are generally compatible. However, in the presence of moisture, the generated HCl is highly corrosive to stainless steel, causing pitting and stress corrosion cracking.[18][19][20]
AluminumNot Recommended Can react with acyl chlorides, especially in the presence of a catalyst, to form aluminum acyl compounds.[4][21] The HCl byproduct is also corrosive to aluminum.
Hastelloy® (e.g., C-276, C-22)Excellent Highly resistant to a wide range of corrosive chemicals, including wet chlorine and hydrochloric acid, making it a suitable choice for handling acyl chlorides and their reaction mixtures.[3][9][22]
Other Glass (Borosilicate)Excellent The preferred material for laboratory-scale reactions.

Experimental Protocols

Protocol for Material Compatibility Testing (Adapted from ASTM D543) [6][12][23][24]

This protocol provides a general guideline for assessing the compatibility of a material with this compound.

  • Specimen Preparation:

    • Cut at least three specimens of the material to be tested into standardized dimensions (e.g., 25mm x 50mm x 2mm).

    • Clean the specimens with a non-reactive solvent and dry them thoroughly in a desiccator.

    • Accurately measure the weight and dimensions of each specimen.

  • Exposure:

    • Place each specimen in a separate, clean, and dry glass container with a tightly fitting lid (e.g., a vial with a PTFE-lined cap).

    • Add enough this compound to fully immerse the specimens.

    • Tightly seal the containers and store them at a controlled temperature (e.g., room temperature or the intended experimental temperature) for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a control set of specimens that are not exposed to the chemical.

  • Evaluation:

    • After the exposure period, carefully remove the specimens from the containers in a fume hood.

    • Gently clean the specimens with an inert solvent to remove any residual this compound and dry them.

    • Visually inspect the specimens for any changes, such as swelling, discoloration, cracking, or crazing.

    • Re-measure the weight and dimensions of the specimens and calculate the percentage change.

    • If applicable, perform mechanical testing (e.g., tensile strength) on the exposed and control specimens to determine any degradation in physical properties.

  • Reporting:

    • Document all observations, including visual changes and quantitative measurements.

    • Based on the results, classify the material's compatibility as excellent, good, fair, or poor.

Visualizations

Material Compatibility Decision Workflow

The following diagram illustrates a logical workflow for selecting a compatible material for use with this compound.

MaterialCompatibilityWorkflow start Start: Need to select a material for use with this compound check_known_data Consult compatibility charts and literature for known data on acyl chlorides. start->check_known_data is_compatible Is the material listed as compatible? check_known_data->is_compatible is_incompatible Is the material listed as incompatible? is_compatible->is_incompatible No select_material Select the material for the experiment. is_compatible->select_material Yes no_data No data available for the specific material. is_incompatible->no_data No reject_material Reject the material and select an alternative. is_incompatible->reject_material Yes perform_test Perform a small-scale compatibility test (e.g., ASTM D543). no_data->perform_test observe_reaction Observe for any signs of reaction (gas, heat, color change, degradation). perform_test->observe_reaction is_reaction Is there any sign of reaction? observe_reaction->is_reaction is_reaction->select_material No is_reaction->reject_material Yes IncompatibilityReaction cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products HPC This compound (R-COCl) Intermediate R-C(O⁻)(Cl)-Nu⁺H HPC->Intermediate Nucleophilic Attack NuH Nucleophile (e.g., H₂O, ROH, RNH₂) NuH->Intermediate Product Substituted Product (R-CO-Nu) Intermediate->Product Elimination of Cl⁻ Byproduct Hydrogen Chloride (HCl) Intermediate->Byproduct Proton Transfer

References

Validation & Comparative

A Comparative Guide to 3-Hydroxypropanoyl Chloride and Propionyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-hydroxypropanoyl chloride and propionyl chloride, two acylating agents with distinct reactivity profiles and applications in organic synthesis and drug development. We will delve into their performance in acylation reactions, supported by available experimental data, and provide detailed experimental protocols.

Introduction: Two Acyl Chlorides with Unique Characteristics

Propionyl chloride, the acyl chloride derivative of propionic acid, is a widely used reagent for introducing a propionyl group into molecules.[1] Its reactions are characteristic of acyl chlorides, making it a staple in the synthesis of a variety of compounds, including pharmaceuticals and pesticides.[2][3]

This compound, on the other hand, is a bifunctional molecule containing both a highly reactive acyl chloride and a hydroxyl group.[4] This dual functionality makes it a versatile intermediate, particularly in the synthesis of complex molecules and pharmaceutical agents, such as Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Reactivity and Performance in Acylation Reactions

The primary difference in the reactivity of these two acyl chlorides stems from the presence of the hydroxyl group in this compound. This electron-withdrawing group is expected to influence the electrophilicity of the carbonyl carbon.

Theoretical Comparison of Electrophilicity

Computational studies, specifically Density Functional Theory (DFT) calculations, have indicated a tangible difference in the electron distribution of the two molecules. The Mulliken charge analysis suggests an increased positive charge on the carbonyl carbon of this compound compared to propionyl chloride. This heightened positive charge enhances the electrophilicity of the carbonyl carbon, making it theoretically more susceptible to nucleophilic attack. This suggests that this compound may exhibit faster reaction rates in acylation reactions.

Performance in Amide and Ester Formation

Both acyl chlorides are effective in forming amide and ester bonds through reactions with amines and alcohols, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.[5]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPropionyl Chloride
CAS Number 109608-73-3[4]79-03-8[6]
Molecular Formula C₃H₅ClO₂[4]C₃H₅ClO[6]
Molecular Weight 108.52 g/mol [4]92.52 g/mol [6]
Boiling Point Not readily available80 °C[6]
Melting Point Not readily available-94 °C[6]
Key Functional Groups Acyl chloride, HydroxylAcyl chloride

Table 2: Representative Experimental Data for Acylation Reactions

Acyl ChlorideNucleophileProductReaction ConditionsYieldReference
Propionyl chloride1,3-Thiazinane-2-thioneN-Propanoyl-1,3-thiazinane-2-thioneTriethylamine, Dichloromethane, 0°C to room temperature, 2h84%[7]
Propionyl chlorideAnisole4'-MethoxypropiophenoneAluminum chloride, DichloromethaneNot specified[8]
Propionyl chloride1-(2-phenylethyl)-4-phenylaminopiperidineFentanyl precursorNonaqueous solutionKinetics studied[2]
This compoundNot specifiedTNF-α inhibitorsNot specifiedNot specifiedNot specified

Note: The table presents representative data from different studies and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Below are detailed methodologies for representative acylation reactions using both propionyl chloride and this compound.

General Experimental Workflow for Acylation

The following diagram illustrates a typical workflow for an acylation reaction using an acyl chloride.

G General Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (Amine/Alcohol) in Anhydrous Solvent B Add Base (e.g., Triethylamine, Pyridine) A->B C Cool Reaction Mixture (e.g., 0°C) B->C D Add Acyl Chloride (Propionyl Chloride or This compound) Dropwise C->D E Stir at Room Temperature D->E F Quench Reaction (e.g., with aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product (e.g., Chromatography) H->I

Caption: A generalized workflow for acylation reactions.

Protocol for N-Acylation with Propionyl Chloride

This protocol is adapted from the acylation of 1,3-thiazinane-2-thione.[7]

Materials:

  • 1,3-Thiazinane-2-thione (1 equivalent)

  • Triethylamine (1.3 equivalents)

  • Propionyl chloride (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 1,3-thiazinane-2-thione in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add propionyl chloride to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Cool the mixture again to 0°C and quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Protocol for N-Acylation with this compound

A similar protocol to the one described for propionyl chloride can be adapted for this compound. Given its bifunctional nature, protection of the hydroxyl group may be necessary to avoid side reactions, depending on the desired final product. If the hydroxyl group is to be retained, the reaction should be carried out under carefully controlled conditions.

Materials:

  • Amine (1 equivalent)

  • Triethylamine (1.1 equivalents)

  • This compound (1 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the amine in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add triethylamine dropwise.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Application in Drug Development: TNF-α Inhibitor Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of small molecule inhibitors of TNF-α. TNF-α is a pro-inflammatory cytokine implicated in various autoimmune diseases. Inhibiting its production or signaling is a key therapeutic strategy.

TNF-α Signaling Pathway

The following diagram illustrates a simplified overview of the TNF-α signaling pathway, which leads to inflammation and apoptosis.

TNF_alpha_pathway Simplified TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Induces Inhibitor Small Molecule Inhibitor (derived from This compound) Inhibitor->TNFa Inhibits

Caption: Overview of TNF-α signaling leading to inflammation or apoptosis.

The synthesis of inhibitors often involves the acylation of a core scaffold with a side chain derived from 3-hydroxypropanoic acid. The reactivity of this compound allows for the efficient formation of these crucial amide or ester linkages.

Conclusion

Both this compound and propionyl chloride are valuable reagents for acylation reactions. Propionyl chloride serves as a reliable and standard choice for introducing a propionyl group. This compound, with its additional hydroxyl functionality and potentially higher reactivity, offers greater versatility for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The choice between these two reagents will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired functionality in the final product. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their reactivity and to optimize their application in various synthetic contexts.

References

A Comparative Spectroscopic Guide to 3-Hydroxypropanoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-hydroxypropanoyl chloride and its common derivatives, including esters and amides. Due to the reactive nature of this compound, which makes obtaining experimental spectra challenging, this guide utilizes predicted spectroscopic data for the parent acyl chloride and compares it with experimental data for its more stable derivatives and an alternative reagent, 3-bromopropanoyl chloride. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, two of its common derivatives (an ester and an amide), and an alternative acylating agent, 3-bromopropanoyl chloride.

Table 1: Infrared Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
This compound (Predicted) ~1800~3400 (broad)~650-800-
Ethyl 3-Hydroxypropanoate ~1735~3400 (broad)N/AC-O stretch (~1180)
N-Methyl-3-hydroxypropanamide ~1640~3400 (broad)N/AN-H stretch (~3300), C-N stretch
3-Bromopropanoyl Chloride ~1795N/A~650-800C-Br stretch (~550)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound-CH₂-C=O-CH₂-O(H) / -CH₂-N(H)-O-CH₂- (Ester)-N-CH₃ (Amide)-CH₂-Br
This compound (Predicted) ~3.3~4.0N/AN/AN/A
Ethyl 3-Hydroxypropanoate [1]~2.5~3.8~4.2 (q)N/AN/A
N-Methyl-3-hydroxypropanamide [2]~2.4~3.7N/A~2.8 (d)N/A
3-Bromopropanoyl Chloride ~3.2 (t)N/AN/AN/A~3.6 (t)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC=O-CH₂-C=O-CH₂-O(H) / -CH₂-N(H)-O-CH₂- (Ester)-N-CH₃ (Amide)-CH₂-Br
This compound (Predicted) ~173~50~58N/AN/AN/A
Ethyl 3-Hydroxypropanoate [1]~172~38~59~61N/AN/A
N-Methyl-3-hydroxypropanamide [2]~173~37~58N/A~26N/A
3-Bromopropanoyl Chloride ~170~48N/AN/AN/A~28

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)[M-Cl]⁺[M-OR]⁺ / [M-NR₂]⁺Other Key Fragments
This compound 108/11073N/A55, 45
Ethyl 3-Hydroxypropanoate [1]118N/A73101, 89, 73, 45
N-Methyl-3-hydroxypropanamide [2]103N/A7472, 58, 44
3-Bromopropanoyl Chloride [3][4]170/172/174135/137N/A107/109, 91, 71

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. Given the reactivity of this compound, all procedures should be carried out in a dry, inert atmosphere.

Sample Preparation for NMR Spectroscopy (for moisture-sensitive compounds)
  • Glassware Preparation: Ensure all NMR tubes and glassware are thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.

  • Solvent Preparation: Use deuterated solvents from a freshly opened sealed ampoule or dried over activated molecular sieves (3Å or 4Å) for at least 24 hours.

  • Sample Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Procedure:

    • Weigh the sample directly into the NMR tube under an inert atmosphere.

    • Using a gas-tight syringe, add the appropriate volume of deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Cap the NMR tube securely with a sealed cap (e.g., J. Young's valve NMR tube).

    • Gently agitate the tube to dissolve the sample.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a suitable technique for reactive liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: In a fume hood and under a stream of inert gas if necessary, apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate dry solvent (e.g., anhydrous dichloromethane or chloroform) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a dry, volatile solvent (e.g., anhydrous dichloromethane or diethyl ether).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

  • MS Analysis: The separated components are ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship in interpreting the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 3-Hydroxypropanoyl Chloride Derivative dissolution Dissolution in Anhydrous Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) synthesis->dissolution ir ATR-FTIR Spectroscopy synthesis->ir Neat Liquid Sample nmr ¹H & ¹³C NMR Spectroscopy dissolution->nmr NMR Sample ms GC-Mass Spectrometry dissolution->ms GC-MS Sample interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.

spectral_interpretation cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Acquired Spectra (IR, NMR, MS) ir_co Strong peak at ~1800 cm⁻¹? start->ir_co ir_oh Broad peak at ~3400 cm⁻¹? ir_co->ir_oh Yes nmr_signals Characteristic signals for -CH₂CO- and -CH₂O-? ir_oh->nmr_signals nmr_coupling Coupling patterns consistent with propylene backbone? nmr_signals->nmr_coupling ms_m_ion Molecular ion peak matches formula? nmr_coupling->ms_m_ion ms_frag Fragmentation pattern shows loss of Cl, -OR, or -NR₂? ms_m_ion->ms_frag conclusion Structure Confirmed ms_frag->conclusion

Caption: Decision pathway for the structural confirmation of this compound derivatives.

References

A Comparative Guide to the Characterization of Esters Synthesized from 3-Hydroxypropanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 3-hydroxypropanoyl chloride stands out as a valuable and versatile bifunctional building block. Its ability to readily undergo reactions at both its acyl chloride and hydroxyl moieties allows for the creation of diverse molecular architectures.[1] This guide provides a comparative analysis of the characterization of esters synthesized from this compound, focusing on the objective presentation of performance through experimental data and detailed methodologies.

The primary route for synthesizing these esters is the nucleophilic acyl substitution reaction between this compound and a wide range of alcohols.[1] This reaction is typically rapid and results in the formation of a 3-hydroxypropanoate ester and hydrogen chloride.[1] The inherent reactivity of the acyl chloride group makes it an excellent electrophile for attack by the oxygen atom of an alcohol.[1]

Synthesis Workflow

The synthesis of 3-hydroxypropanoate esters is a straightforward process involving the reaction of this compound with a chosen alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity of acyl chlorides, the reaction often occurs readily without the need for a catalyst, although a non-nucleophilic base may be used to scavenge the HCl byproduct.

cluster_reactants Reactants cluster_reaction Synthesis cluster_products Products 3_HPC 3-Hydroxypropanoyl Chloride Reaction Nucleophilic Acyl Substitution 3_HPC->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Ester 3-Hydroxypropanoate Ester Reaction->Ester HCl HCl Reaction->HCl cluster_checks Confirmation & Purity Assessment Synthesis Synthesis of Ester (from 3-HPC + Alcohol) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS GC_LC Chromatography (GC or HPLC) Purification->GC_LC FuncGroup Functional Group Confirmation (C=O Ester band present) IR->FuncGroup Structure Structural Elucidation (Correct connectivity) NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Purity Purity Assessment (>95% or as required) GC_LC->Purity Final Characterized Product FuncGroup->Final Structure->Final MolWeight->Final Purity->Final

References

Validation of 3-Hydroxypropanoyl Chloride as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection and validation of an appropriate reference standard is a critical cornerstone in drug development and quality control, ensuring the accuracy and reliability of analytical measurements. This guide provides a comprehensive comparison of 3-Hydroxypropanoyl chloride and its logical alternative, 3-Hydroxypropionic acid, for use as a reference standard. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid researchers in making an informed decision based on the specific requirements of their application.

Executive Summary

This compound, a reactive acyl chloride, and 3-Hydroxypropionic acid, its corresponding carboxylic acid, both play significant roles in chemical synthesis. However, their suitability as a reference standard hinges on a balance of reactivity, stability, and ease of characterization. This guide demonstrates that while this compound can be a useful intermediate, 3-Hydroxypropionic acid generally serves as a more robust and stable reference standard for most applications due to its inherent chemical properties. The validation of this compound requires more stringent handling and specialized analytical techniques to account for its reactivity.

Comparison of Key Performance Characteristics

The choice between this compound and 3-Hydroxypropionic acid as a reference standard depends on several key factors, summarized in the table below.

FeatureThis compound3-Hydroxypropionic acidRationale & Implications
Chemical Stability LowerHigherAcyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] This necessitates stringent control over storage and handling conditions to prevent degradation. 3-Hydroxypropionic acid is significantly more stable under ambient conditions.
Purity Determination Requires derivatization for HPLC analysisDirect analysis by HPLC and other methodsThe high reactivity of the acyl chloride group complicates direct analysis.[3][4][5] Derivatization is often necessary to form a stable derivative for accurate quantification by HPLC. 3-Hydroxypropionic acid can be analyzed directly.
Handling & Storage Requires inert, anhydrous conditionsStandard laboratory conditionsDue to its moisture sensitivity, this compound must be handled in a dry atmosphere (e.g., glove box) and stored under an inert gas.
Availability as a Certified Reference Material (CRM) Less commonMore readily available3-Hydroxypropionic acid is more widely available as a certified reference material from various suppliers, ensuring traceability and quality.[6][7]
Applicability Specific syntheses where the acyl chloride is a direct reactant or impurityBroader use in analytical methods for quantification of 3-hydroxypropanoic acid and its derivativesThe choice depends on the specific analytical need. If quantifying the acyl chloride itself is necessary, it must be used as the standard, albeit with challenges.

Experimental Protocols for Validation

Accurate characterization and purity determination are paramount for qualifying a reference standard. Below are detailed protocols for the validation of both this compound and 3-Hydroxypropionic acid.

Protocol 1: Purity Determination of this compound by HPLC with Pre-column Derivatization

This method addresses the inherent reactivity of this compound by converting it to a stable derivative using 2-nitrophenylhydrazine prior to HPLC analysis.[8][3][4][5]

1. Principle: The acyl chloride group reacts with 2-nitrophenylhydrazine to form a stable hydrazide derivative that can be readily analyzed by reverse-phase HPLC with UV detection.

2. Reagents and Materials:

  • This compound sample

  • 2-Nitrophenylhydrazine (derivatizing agent)

  • Acetonitrile (HPLC grade), as reaction solvent and mobile phase component

  • Water (HPLC grade), as mobile phase component

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • In a separate vial, mix 1.0 mL of the sample solution with 1.0 mL of the 2-nitrophenylhydrazine solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.[3][4]

4. HPLC Conditions:

  • Mobile Phase: Gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 395 nm[8][3][4]

  • Injection Volume: 10 µL

5. Quantification: The purity of this compound is determined by comparing the peak area of the derivative to that of a similarly prepared certified reference standard of a related acyl chloride, or by area percent normalization if a specific standard is unavailable.

Protocol 2: Purity Determination of 3-Hydroxypropionic Acid by Direct HPLC

The stability of 3-Hydroxypropionic acid allows for a more straightforward analytical approach.

1. Principle: Direct quantification of 3-Hydroxypropionic acid using reverse-phase HPLC with UV detection.

2. Reagents and Materials:

  • 3-Hydroxypropionic acid sample

  • 3-Hydroxypropionic acid certified reference material (CRM)

  • Acetonitrile (HPLC grade)

  • 0.1% Phosphoric acid in water (HPLC grade)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Standard and Sample Preparation:

  • Prepare a stock solution of the 3-Hydroxypropionic acid CRM at a concentration of 1 mg/mL in a suitable solvent (e.g., water or mobile phase).

  • Prepare a sample solution of the 3-Hydroxypropionic acid to be tested at the same concentration.

4. HPLC Conditions:

  • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Quantification: The purity of the sample is calculated by comparing its peak area to that of the CRM.

Protocol 3: Purity Determination by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[9][10][11]

1. Principle: The purity of a substance is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

2. Reagents and Materials:

  • This compound or 3-Hydroxypropionic acid sample

  • Certified internal standard (e.g., dimethyl sulfone, maleic acid)

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • NMR spectrometer

3. Procedure:

  • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

4. Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Acyl_Chloride cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve derivatize Add 2-Nitrophenylhydrazine (30 min @ RT) dissolve->derivatize inject Inject into HPLC derivatize->inject separate Separation on C18 Column inject->separate detect UV Detection @ 395 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Analysis of this compound.

Stability_Comparison cluster_acyl_chloride This compound cluster_carboxylic_acid 3-Hydroxypropionic acid reactivity High Reactivity hydrolysis Susceptible to Hydrolysis reactivity->hydrolysis stability High Stability storage Requires Inert Conditions hydrolysis->storage handling Standard Handling stability->handling storage_acid Stable at Room Temperature handling->storage_acid

Caption: Stability Comparison of the Two Reference Standards.

qNMR_Purity_Determination cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Purity Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate formula Apply qNMR Formula integrate->formula result Purity (%) formula->result

Caption: General Workflow for qNMR Purity Determination.

Conclusion and Recommendations

The validation of a chemical reference standard is a meticulous process that demands a thorough understanding of the compound's chemical properties. While this compound is a valuable synthetic intermediate, its inherent reactivity and instability present significant challenges for its use as a reliable reference standard. The need for specialized handling and analytical techniques, such as derivatization prior to HPLC analysis, adds complexity and potential for error.

In contrast, 3-Hydroxypropionic acid offers superior stability, ease of handling, and allows for more direct and robust analytical characterization. For these reasons, 3-Hydroxypropionic acid is the recommended reference standard for the majority of applications requiring the quantification of this chemical entity. The use of this compound as a reference standard should be limited to specific cases where it is the direct analyte of interest and its instability can be meticulously controlled throughout the analytical process. Researchers and drug development professionals should carefully consider these factors to ensure the integrity and accuracy of their analytical data.

References

A Comparative Guide to the Efficacy of Small-Molecule TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of new chemical entities is a complex process, and the data presented here is for comparative research purposes.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized treatment for conditions like rheumatoid arthritis and inflammatory bowel disease, the development of orally bioavailable, small-molecule inhibitors remains a significant goal in medicinal chemistry to overcome the limitations of biologics, such as immunogenicity and high cost.[1][2][3]

This guide provides a comparative overview of the efficacy of several classes of small-molecule TNF-α inhibitors. Although the initial aim was to focus on derivatives of 3-hydroxypicolinic acid (3-HPC), a comprehensive literature search did not yield sufficient public data on 3-HPC-derived compounds with demonstrated TNF-α inhibitory activity. Therefore, this guide will focus on other promising chemical scaffolds for which experimental data is available, including Benpyrine , Indolinone , and Isoquinoline derivatives. The objective is to present a clear, data-driven comparison to aid researchers in the field of inflammation and drug discovery.

Mechanism of Action: TNF-α Signaling

TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[4][5][6] TNFR1 is ubiquitously expressed and contains a "death domain" in its intracellular region, enabling it to initiate signaling cascades that can lead to both apoptosis and inflammation via activation of NF-κB and MAPK pathways.[4][5][7][8] TNFR2 expression is more restricted, primarily to immune cells, and its signaling is generally associated with cell survival and proliferation.[6] Small-molecule inhibitors of TNF-α often function by disrupting the trimeric structure of soluble TNF-α, thereby preventing its interaction with its receptors.[9]

Below is a diagram illustrating the TNFR1 signaling pathway, a primary target for therapeutic intervention.

TNF_Signaling_Pathway TNF_alpha Soluble TNF-α (Trimer) TNFR1 TNFR1 TNF_alpha->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC RIPK1->LUBAC Recruitment cIAP->RIPK1 Ubiquitination IKK_complex IKK Complex LUBAC->IKK_complex Activation TAK1 TAK1 LUBAC->TAK1 Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibition Nucleus Nucleus NF_kappa_B->Nucleus MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway Activation Caspase8 Caspase-8 FADD->Caspase8 Recruitment & Activation Apoptosis Apoptosis Caspase8->Apoptosis Inflammation Inflammation (Gene Transcription) L929_Cytotoxicity_Assay start Start seed_cells Seed L929 fibroblasts in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_treatment Prepare serial dilutions of inhibitor and mix with constant TNF-α and Actinomycin D incubate1->prepare_treatment add_treatment Add treatment solutions to cells prepare_treatment->add_treatment incubate2 Incubate for 18-24 hours add_treatment->incubate2 add_viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_viability_reagent incubate3 Incubate for 2-4 hours add_viability_reagent->incubate3 measure_signal Measure absorbance or luminescence incubate3->measure_signal analyze Calculate IC50 values measure_signal->analyze end End analyze->end CIA_Model_Workflow start Start prepare_emulsion1 Prepare emulsion of Type II Collagen and Complete Freund's Adjuvant (CFA) start->prepare_emulsion1 immunize Primary immunization of susceptible mice (e.g., DBA/1) at the base of the tail prepare_emulsion1->immunize wait1 Wait for 21 days immunize->wait1 prepare_emulsion2 Prepare emulsion of Type II Collagen and Incomplete Freund's Adjuvant (IFA) wait1->prepare_emulsion2 boost Booster immunization prepare_emulsion2->boost monitor Monitor for onset and severity of arthritis (clinical scoring, paw swelling) boost->monitor treatment Initiate treatment with test compound (prophylactic or therapeutic) monitor->treatment evaluate Evaluate efficacy: - Clinical score - Paw volume - Histopathology - Cytokine levels treatment->evaluate end End evaluate->end

References

A Researcher's Guide to Chromatographic Separation of 3-Hydroxypiperidine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation and purification of 3-hydroxypiperidine (3-HPC) and its derivatives are critical steps in synthesis and analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the separation of 3-HPC reaction products, supported by experimental data and detailed protocols.

Introduction to 3-Hydroxypiperidine and Chromatographic Techniques

3-Hydroxypiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its reaction mixtures can contain a variety of components, including the desired product, unreacted starting materials, byproducts, and enantiomeric impurities. The choice of chromatographic technique for separating these components is crucial for obtaining a pure product and for accurate analytical characterization. This guide explores the application and performance of HPLC, GC, and SFC in this context.

High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Separations

HPLC is a versatile and widely used technique for the separation of 3-HPC derivatives, particularly for chiral separations to resolve enantiomers. Normal-phase chromatography on polysaccharide-based chiral stationary phases (CSPs) is a common and effective approach.

Chiral Separation of N-Boc-3-hydroxypiperidine Enantiomers

A prevalent derivative of 3-HPC is N-Boc-3-hydroxypiperidine. The separation of its (R) and (S) enantiomers is a key step in many synthetic routes.

Comparative Performance of Chiral Stationary Phases:

Stationary PhaseMobile PhaseFlow Rate (mL/min)(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)Resolution (Rs)Reference
Chiralpak IC-3 (3 µm, 250 x 4.6 mm)n-Hexane:Isopropanol (95:5) with 0.2% TFA0.624.126.1>1.5[1]
Chiralpak AD-H Ethanol with 0.1% Diethylamine0.5Not SpecifiedNot Specified>4.0[2]
Chiralcel OD-H Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBaseline Separation[3]

Experimental Protocol: Chiral HPLC of N-Boc-3-hydroxypiperidine [1]

  • Instrumentation: Shimadzu LC-PDA system model LC 2050 or equivalent.

  • Column: Chiralpak IC-3 (250 mm x 4.6 mm, 3.0 µm particle size).

  • Mobile Phase: A premixed solution of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with the addition of 0.2% Trifluoroacetic acid (TFA).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 15 µL.

  • Detection: Diode Array Detector (DAD) scanning from 190 nm to 400 nm.

  • Diluent: Isopropyl alcohol.

Workflow for Chiral HPLC Method Development:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic N-Boc-3-HPC Standard Standard Solution (in IPA) Sample->Standard Injector Injector Standard->Injector Column Chiralpak IC-3 (250x4.6mm, 3µm) Injector->Column Detector DAD (190-400 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantify R-Isomer Chromatogram->Quantification

Chiral HPLC workflow for N-Boc-3-HPC enantiomer separation.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a powerful technique for assessing the purity of 3-HPC and its derivatives, as well as for monitoring the progress of a reaction. It is particularly well-suited for analyzing volatile compounds.

Purity Assessment and Byproduct Analysis

GC coupled with a Flame Ionization Detector (GC-FID) is commonly used for quantitative analysis of impurities in 3-HPC reaction mixtures.

Typical GC Parameters for 3-HPC Analysis:

ParameterCondition
Column (5%-Phenyl)-methylpolysiloxane (e.g., HP-5) or CP-Volamine
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium at a constant flow of ~1.6 mL/min
Injector Temperature 240°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Temperature Program Initial temp: 80°C, ramp at 20°C/min to 280°C, hold for 2 min[4]

Experimental Protocol: GC-FID Analysis of 3-HPC Reaction Mixture

  • Instrumentation: Agilent 6890 GC with FID or equivalent.

  • Column: (5%-Phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a constant flow of 1.6 mL/min.

  • Injector: Split mode with a split ratio of 50:1, temperature at 240°C.

  • Oven Program: Start at 80°C, ramp at 20°C/min to 280°C, and hold for 2.00 minutes.

  • Detector: FID at 300°C with hydrogen flow at 30.0 mL/min, air at 400.0 mL/min, and nitrogen makeup gas at 25.0 mL/min.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate).

Workflow for GC-FID Analysis of Reaction Progress:

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Diluted_Sample Diluted Sample (in solvent) Reaction_Mixture->Diluted_Sample GC_Injector GC Injector Diluted_Sample->GC_Injector GC_Column GC Column (e.g., HP-5) GC_Injector->GC_Column FID_Detector FID Detector GC_Column->FID_Detector GC_Chromatogram GC Chromatogram FID_Detector->GC_Chromatogram Conversion_Analysis Analyze Conversion & Purity GC_Chromatogram->Conversion_Analysis

GC-FID workflow for monitoring 3-HPC reaction progress.

Supercritical Fluid Chromatography (SFC) as an Alternative

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent. SFC is particularly well-suited for chiral separations and can offer faster analysis times and reduced solvent consumption compared to HPLC.[5]

While specific applications for 3-HPC are not as widely documented as for HPLC and GC, the principles of SFC method development for chiral separations are well-established.[6][7] A typical approach involves screening a variety of chiral stationary phases and co-solvents to find the optimal separation conditions.

General SFC Screening Strategy for Chiral Amines:

  • Column Screening: Evaluate a set of complementary chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, ID, IE).

  • Co-solvent Screening: Test different polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) as modifiers for the supercritical CO2 mobile phase.

  • Additive Screening: For basic compounds like piperidines, the addition of a basic additive (e.g., diethylamine) to the co-solvent can improve peak shape and resolution.

  • Optimization: Fine-tune the separation by adjusting parameters such as backpressure, temperature, and gradient profile.

Logical Flow of SFC Method Development:

Start Start SFC Method Development Screen_Columns Screen Multiple Chiral Columns Start->Screen_Columns Screen_Solvents Screen Different Co-solvents Screen_Columns->Screen_Solvents Additives Test Basic Additives Screen_Solvents->Additives Optimize Optimize Backpressure, Temperature, Gradient Additives->Optimize Final_Method Final SFC Method Optimize->Final_Method

Logical workflow for developing a chiral SFC method.

Comparison of Chromatographic Techniques

FeatureHPLCGCSFC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid as the mobile phase.
Typical Analytes Non-volatile and thermally unstable compounds, including enantiomers.Volatile and thermally stable compounds.Chiral and achiral compounds, particularly suitable for preparative scale.
Advantages - Wide applicability- Well-established methods- High resolution for chiral separations- High efficiency and speed- Sensitive detectors (FID)- Lower cost of carrier gas- Fast separations- Reduced organic solvent consumption- Complementary selectivity to HPLC
Disadvantages - Higher solvent consumption- Longer run times compared to GC and SFC- Limited to volatile and thermally stable analytes- Derivatization may be required for polar compounds- Higher initial instrument cost- Method development can be complex
Application for 3-HPC Excellent for chiral separation of derivatives (e.g., N-Boc-3-HPC).Suitable for purity assessment and reaction monitoring.Promising for fast chiral separations and purification.

Conclusion

The choice of chromatographic technique for separating 3-HPC reaction products depends on the specific analytical goal. HPLC, particularly with chiral stationary phases, is the gold standard for the enantioseparation of 3-HPC derivatives. GC is a robust and efficient method for monitoring reaction progress and quantifying volatile impurities. SFC presents a fast and green alternative, especially for chiral separations, although method development can be more involved. By understanding the principles and leveraging the detailed protocols provided in this guide, researchers can select and optimize the most appropriate chromatographic method for their 3-HPC separation needs.

References

The Unique Chemical Profile of 3-Hydroxypropanoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the diverse landscape of acyl chlorides, 3-Hydroxypropanoyl chloride emerges as a uniquely versatile reagent, distinguished by its bifunctional nature. This guide provides an objective comparison of this compound with other common acyl chlorides, supported by established chemical principles and generalized experimental protocols for evaluating reactivity.

Executive Summary

This compound's distinctiveness lies in the presence of both a highly reactive acyl chloride moiety and a nucleophilic hydroxyl group within the same molecule. This dual functionality imparts unique reactivity, stability, and synthetic utility compared to monofunctional acyl chlorides such as acetyl chloride, propionyl chloride, and benzoyl chloride. While all acyl chlorides are potent acylating agents, this compound offers the potential for subsequent or intramolecular reactions, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Comparative Analysis of Physicochemical Properties

PropertyThis compoundAcetyl ChloridePropionyl ChlorideBenzoyl Chloride
Molecular Formula C₃H₅ClO₂C₂H₃ClOC₃H₅ClOC₇H₅ClO
Molecular Weight 108.52 g/mol 78.50 g/mol 92.52 g/mol 140.57 g/mol
Key Functional Groups Acyl chloride, HydroxylAcyl chlorideAcyl chlorideAcyl chloride, Phenyl
Expected Reactivity High, with potential for intramolecular reactionsVery HighHighModerate (due to resonance)
Key Uniqueness Bifunctionality allows for diverse synthetic pathwaysSmall, highly reactive acylating agentSimple alkyl acylating agentAromatic acylating agent

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon.[1] In this compound, the presence of the electron-withdrawing hydroxyl group at the β-position is expected to have a modest impact on the electrophilicity of the acyl chloride compared to simple alkyl acyl chlorides. However, its true uniqueness stems from the interplay between its two functional groups.

1. Acyl Chloride Reactivity (Intermolecular Reactions): Like other acyl chlorides, the acyl chloride group of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2]

  • Hydrolysis: Vigorous reaction with water to form 3-hydroxypropanoic acid and hydrochloric acid.[3][4]

  • Alcoholysis: Reacts with alcohols to form esters.

  • Aminolysis: Reacts with amines to form amides.

2. Hydroxyl Group Reactivity: The primary hydroxyl group can act as a nucleophile, enabling a second layer of reactivity. This allows for the synthesis of more complex structures by reacting it with electrophiles.

3. Intramolecular Reactivity: A Key Differentiator: The most significant distinction of this compound is its potential for intramolecular reactions. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This can lead to the formation of a cyclic ester, β-propiolactone. This intramolecular cyclization is a unique reaction pathway not available to simple acyl chlorides.

Stability Considerations

Acyl chlorides are notoriously unstable in the presence of moisture and must be handled under anhydrous conditions to prevent hydrolysis.[5][6] The stability of this compound is further influenced by its bifunctional nature. The potential for intramolecular cyclization to the relatively unstable β-propiolactone represents a unique decomposition pathway that must be considered during storage and handling.

Applications in Drug Development: A Focus on TNF-α Inhibitors

The unique architecture of this compound makes it a valuable precursor in the synthesis of pharmacologically active molecules. Notably, it serves as a key building block for certain Tumor Necrosis Factor-alpha (TNF-α) inhibitors.[1] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Inhibitors of TNF-α are therefore crucial therapeutic agents.

The bifunctionality of this compound allows for its incorporation into larger molecules, providing a linker with a reactive handle for further modification or for direct interaction with the biological target.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of acyl chlorides.

Protocol 1: Determination of Hydrolysis Rate by Titration

Objective: To compare the rate of hydrolysis of different acyl chlorides by monitoring the production of hydrochloric acid.

Materials:

  • Acyl chloride (e.g., this compound, acetyl chloride)

  • Acetone (anhydrous)

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Stopwatch, burette, pipette, conical flasks

Procedure:

  • Prepare a solution of the acyl chloride in anhydrous acetone (e.g., 0.1 M).

  • In a conical flask, add a known volume of distilled water.

  • Initiate the reaction by adding a precise volume of the acyl chloride solution to the water while starting the stopwatch.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator to the quenched sample.

  • Titrate the sample with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • Repeat steps 4-7 at various time points to monitor the progress of the reaction.

  • The rate of reaction can be determined by plotting the concentration of HCl produced (calculated from the titration data) against time.

Protocol 2: Comparison of Aminolysis Rates by 1H NMR Spectroscopy

Objective: To compare the rate of reaction of different acyl chlorides with an amine by monitoring the disappearance of the amine starting material and the appearance of the amide product.

Materials:

  • Acyl chloride (e.g., this compound, propionyl chloride)

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane - TMS)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the amine and the internal standard in the deuterated solvent in an NMR tube.

  • Acquire a 1H NMR spectrum of the initial mixture to establish the initial concentration of the amine.

  • Initiate the reaction by adding a known amount of the acyl chloride to the NMR tube.

  • Immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a characteristic proton of the amine and a characteristic proton of the amide product.

  • The relative concentrations of the reactant and product can be determined by comparing their integral values to the integral of the internal standard.

  • Plot the concentration of the amine or amide against time to determine the reaction rate.

Visualizing a Key Application and its Biological Context

To illustrate the utility of this compound in drug development, we present a conceptual workflow for its use in the synthesis of a hypothetical TNF-α inhibitor and a simplified diagram of the TNF-α signaling pathway.

G cluster_synthesis Synthesis of a Hypothetical TNF-α Inhibitor A This compound C Acylation Reaction (Formation of Amide Bond) A->C B Amine-containing scaffold B->C D Intermediate with free -OH C->D F Esterification/Etherification D->F E Electrophilic Reagent E->F G Final TNF-α Inhibitor F->G

Caption: Synthetic workflow utilizing this compound.

G cluster_pathway Simplified TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Key steps in the TNF-α signaling cascade.

Conclusion

This compound stands apart from other acyl chlorides due to its inherent bifunctionality. This unique characteristic opens up a wider range of synthetic possibilities, allowing for the creation of complex molecular architectures that are difficult to access with simple acylating agents. While its reactivity at the acyl chloride group is comparable to other aliphatic acyl chlorides, the presence of the hydroxyl group introduces the potential for intramolecular reactions and provides a valuable site for further functionalization. These features make this compound a powerful tool for researchers and professionals in the field of organic synthesis and drug development.

References

Comparative Efficacy of 3-Hydroxyphencyclidine (3-HPC) Derivatives in Biochemical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Hydroxyphencyclidine (3-HPC) derivatives, focusing on their performance in biochemical assays. The data presented herein is intended to support further research and development in neuropharmacology.

This document provides a detailed comparison of the binding affinities of several 3-HPC derivatives, including 3-HO-PCP, 3-MeO-PCP, and 4-MeO-PCP, alongside the parent compound, phencyclidine (PCP). The primary focus is on their interactions with the N-methyl-D-aspartate (NMDA) receptor, a key target for dissociative anesthetics, as well as their off-target effects on opioid and sigma receptors.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data on the binding affinities (Ki, expressed in nM) of 3-HPC derivatives and PCP for various neuroreceptors. A lower Ki value indicates a higher binding affinity.

CompoundNMDA Receptor (PCP site)µ-Opioid Receptorκ-Opioid Receptorσ1 Receptorσ2 ReceptorSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
PCP 59 nM[1]>10,000 nM[1]>10,000 nM>10,000 nM[1]136 nM[1]2,234 nM[1]>10,000 nM
3-HO-PCP 30 nM39-60 nM140 nM42 nMNot ReportedNot ReportedNot Reported
3-MeO-PCP 20 nM>10,000 nM>10,000 nM42 nM>10,000 nM216 nM>10,000 nM
4-MeO-PCP 404 nM[2]Not ReportedNot Reported296 nM[2]143 nM[2]844 nM[2]713 nM[2]

Experimental Protocols

The binding affinities presented in this guide were determined using competitive radioligand binding assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay for NMDA Receptor

This assay determines the binding affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.

  • Radioligand: --INVALID-LINK--MK-801, a potent and specific ligand for the PCP site.[3][4]

  • Receptor Source: Homogenized brain tissue from rats (e.g., forebrain or cortex) is a common source of native NMDA receptors.[5][6]

  • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4).[5]

  • Procedure:

    • A constant concentration of --INVALID-LINK--MK-801 (typically in the low nM range) is incubated with the receptor preparation.[5]

    • Increasing concentrations of the unlabeled test compound (e.g., 3-HPC derivatives) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium (e.g., 60-180 minutes at 25-30°C).[5][7]

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for µ-Opioid Receptor

This assay measures the affinity of test compounds for the µ-opioid receptor.

  • Radioligand: [3H]DAMGO, a selective agonist for the µ-opioid receptor.[8]

  • Receptor Source: Brain tissue from naltrexone-treated rats (midbrain and brainstem) can be used as a source of µ-opioid receptors.[8]

  • Assay Buffer: A suitable buffer to maintain pH and ionic strength.

  • Procedure:

    • A fixed concentration of [3H]DAMGO is incubated with the receptor preparation.

    • Increasing concentrations of the test compound are added.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 35 minutes at 37°C).[8]

    • Bound and free radioligand are separated, typically by centrifugation or filtration.[8]

    • The amount of bound radioactivity is measured.

  • Data Analysis: The IC50 is determined and the Ki is calculated as described for the NMDA receptor assay.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., Brain Homogenate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]MK-801) Radioligand->Incubation Test_Compound Test Compound (3-HPC Derivative) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis G cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling Glutamate Glutamate & Glycine Binding NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression G cluster_receptor µ-Opioid Receptor Activation cluster_downstream Downstream Effectors Agonist Opioid Agonist Binding MOR µ-Opioid Receptor Agonist->MOR G_Protein G-protein Activation (Gi/o) MOR->G_Protein G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase Inhibition G_alpha->AC GIRK GIRK Channel Activation G_betagamma->GIRK cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux GIRK->K_Efflux

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypropanoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of reactive chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 3-hydroxypropanoyl chloride, a toxic and corrosive organic compound.

As an acyl chloride, this compound is highly reactive, particularly with water and other nucleophilic substances, necessitating careful handling and a methodical approach to its disposal. Adherence to these procedures is critical for mitigating risks such as the release of corrosive hydrochloric acid fumes and potential exothermic reactions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is in use and that the work is conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment: Wear chemical-resistant gloves (inspected before use), safety goggles, a face shield, and a flame-retardant lab coat.[1][2]

  • Ventilation: All handling and disposal steps must be performed in a well-ventilated laboratory fume hood to prevent inhalation of vapors.[1]

  • Ignition Sources: Keep all sources of ignition, such as open flames and spark-producing equipment, away from the work area.[1]

Disposal Protocol for Small Quantities (<50g)

For small quantities of this compound, a laboratory-scale neutralization procedure is the recommended disposal method. This involves a controlled hydrolysis reaction followed by pH neutralization.

Experimental Protocol: Hydrolysis and Neutralization

  • Prepare a Neutralizing Solution: In a suitably sized beaker, prepare a 2.5 M solution of sodium hydroxide (NaOH). Place the beaker in an ice bath to cool and to manage the heat generated during the reaction.

  • Controlled Addition: Using a dropping funnel or by adding very small aliquots, slowly and carefully add the this compound to the stirred, cold sodium hydroxide solution.[3] The reaction is exothermic and will produce hydrochloric acid, which is immediately neutralized by the sodium hydroxide.

  • Monitor the Reaction: Continue stirring the solution for at least two hours to ensure the hydrolysis is complete.[4] A clear solution should be obtained.[4]

  • pH Neutralization: Once the reaction is complete and the solution has returned to room temperature, check the pH using a calibrated pH meter or pH strips. The solution will likely be basic.

  • Adjust pH: Slowly add a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) to the solution with continuous stirring until the pH is between 5.5 and 9.5.[2]

  • Final Disposal: The resulting neutralized aqueous solution can typically be discharged into the sanitary sewer system with a copious amount of water (at least 20 parts water to 1 part solution), provided this is in accordance with local regulations.[2][5]

Disposal Protocol for Large Quantities and Contaminated Materials

Disposal of larger volumes of this compound or grossly contaminated materials should be handled by a licensed chemical waste disposal service.

  • Containment: Collect the waste this compound in a suitable, tightly closed, and properly labeled container.[1]

  • Professional Disposal: The material should be sent to a licensed chemical destruction facility for disposal via controlled incineration with flue gas scrubbing.[1] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Empty containers that once held this compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol); collect the rinsate and treat it as hazardous waste.[1][6] After rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or recycled according to institutional protocols.[1]

Summary of Key Disposal and Safety Data

ParameterGuidelineCitation
Primary Disposal Method Controlled hydrolysis with a base (e.g., 2.5 M NaOH) followed by neutralization.[3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat.[1][2]
Work Environment Chemical fume hood.[1]
Final pH Range 5.5 - 9.5[2]
Final Discharge (Small Scale) Sanitary sewer with copious water flush, pending local regulations.[2]
Large Quantity Disposal Licensed chemical destruction plant (controlled incineration).[1]
Spill Management Evacuate, remove ignition sources, contain spill, prevent entry into drains, and collect for disposal.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have 3-Hydroxypropanoyl Chloride for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Step 2: Work in a Chemical Fume Hood ppe->hood quantity_check Step 3: Assess Quantity hood->quantity_check small_quant Small Quantity (<50g) quantity_check->small_quant < 50g large_quant Large Quantity (>50g) or Contaminated Waste quantity_check->large_quant > 50g hydrolysis Step 4a: Slowly add to cold, stirred 2.5 M NaOH solution in an ice bath small_quant->hydrolysis collect Step 4b: Collect in a labeled, sealed container large_quant->collect neutralize Step 5a: Neutralize solution to pH 5.5 - 9.5 hydrolysis->neutralize sewer Step 6a: Dispose to sanitary sewer with copious water (check local rules) neutralize->sewer end End: Disposal Complete sewer->end incinerate Step 5b: Arrange for disposal via licensed chemical incineration service collect->incinerate incinerate->end

Caption: Disposal workflow for this compound.

References

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